(R)-Morpholin-2-ylmethanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-morpholin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXGDBTUJNTKJ-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156925-22-3, 1436436-17-7 | |
| Record name | (R)-2-Hydroxymethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Morpholin-2-ylmethanol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-Morpholin-2-ylmethanol hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral building block of significant interest in modern medicinal chemistry. The morpholine ring is recognized as a "privileged scaffold," frequently incorporated into therapeutic candidates to optimize physicochemical and pharmacokinetic properties such as aqueous solubility, metabolic stability, and target affinity.[1][2][3] This technical guide provides an in-depth analysis of the core chemical properties, synthesis, analytical characterization, and applications of the (R)-enantiomer of morpholin-2-ylmethanol as its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates to construct complex, biologically active molecules.
Introduction: The Strategic Value of the Morpholine Moiety
The development of drug candidates for complex targets, particularly within the central nervous system (CNS), necessitates a delicate balance of molecular properties to ensure efficacy and favorable pharmacokinetics.[4] The morpholine heterocycle, with its integrated ether and secondary amine functionalities, offers a unique combination of polarity, hydrogen bonding capability, and conformational flexibility.[4][5] These attributes are leveraged by medicinal chemists to:
-
Enhance Potency: The morpholine ring can engage in critical hydrogen bonding and other non-covalent interactions within a target's active site.[3]
-
Modulate Physicochemical Properties: Its inclusion often improves aqueous solubility and metabolic stability, crucial for oral bioavailability and in vivo half-life.[1][2]
-
Act as a Versatile Scaffold: The ring serves as a rigid or semi-rigid anchor to correctly orient other pharmacophoric groups.[4]
The specific stereochemistry of substituents on the morpholine ring is frequently paramount for achieving selective biological activity. This compound provides a synthetically accessible source of a chiral morpholine core, presenting a primary alcohol as a handle for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and water solubility, making it more convenient for storage and for use in aqueous reaction media.[1]
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. The key physicochemical data for this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1436436-17-7 | [6][7] |
| Alternate CAS | 156925-22-3 (for free base) | [8][9][10] |
| Molecular Formula | C₅H₁₂ClNO₂ | [6][7][9] |
| Molecular Weight | 153.61 g/mol | [6][9] |
| Appearance | White to off-white solid | [11] |
| Purity | Typically ≥95% - 97% | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
| SMILES Code | OC[C@H]1CNCCO1.[H]Cl | [6][7] |
The structure contains a single defined stereocenter at the C2 position of the morpholine ring, dictating the (R) configuration.
Caption: Chemical structure of this compound.
Synthesis and Chiral Purity
The synthesis of enantiomerically pure compounds like (R)-Morpholin-2-ylmethanol is critical to their function in drug development. While multiple synthetic routes exist, a common strategy involves the use of a chiral starting material or a resolution step. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent.
References
- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]
- 7. aablocks.com [aablocks.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. ((R)-morpholin-2-yl)methanol | 156925-22-3 [amp.chemicalbook.com]
- 11. Morpholin-2-ylMethanol hydrochloride CAS#: 144053-98-5 [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of (R)-Morpholin-2-ylmethanol Hydrochloride
Abstract
(R)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific architecture serves as a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure this compound. The discussion delves into the strategic considerations, mechanistic underpinnings, and practical execution of two principal synthetic routes: a convergent synthesis commencing from (S)-epichlorohydrin and a chiral pool-based approach originating from (R)-serine. Detailed experimental protocols, a comparative analysis of the synthetic strategies, and visual representations of the reaction workflows are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important chiral intermediate.
Introduction: The Significance of (R)-Morpholin-2-ylmethanol in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The introduction of a stereocenter, as in (R)-Morpholin-2-ylmethanol, provides a three-dimensional diversity that is often crucial for achieving high-affinity and selective interactions with biological targets. The hydroxyl group at the 2-position offers a versatile handle for further chemical modifications, allowing for the construction of a wide array of derivatives. Consequently, robust and efficient enantioselective syntheses of this compound are of paramount importance for advancing drug discovery programs that utilize this chiral building block.
Strategic Approaches to the Enantioselective Synthesis
The synthesis of this compound necessitates precise control over the stereochemistry at the C2 position of the morpholine ring. Two principal strategies have emerged as effective for achieving this:
-
Convergent Synthesis Utilizing a Chiral Epoxide: This approach involves the coupling of two key fragments, typically an amino alcohol and a chiral epoxide, to construct the morpholine ring. The stereochemistry of the final product is dictated by the chirality of the epoxide starting material.
-
Chiral Pool Synthesis: This strategy leverages a readily available and enantiomerically pure starting material from the "chiral pool," such as an amino acid, to introduce the desired stereocenter. The synthesis then proceeds through a series of transformations to construct the target morpholine ring system.
This guide will explore a representative example of each of these strategies in detail.
Pathway I: Convergent Synthesis from (S)-Epichlorohydrin
This synthetic route is a highly efficient method that constructs the morpholine ring through the reaction of N-benzylethanolamine with the chiral building block (S)-epichlorohydrin. The synthesis proceeds in two key stages: the formation of the N-benzylated morpholine intermediate followed by the removal of the benzyl protecting group.
Rationale and Mechanistic Considerations
The initial step involves the nucleophilic attack of the secondary amine of N-benzylethanolamine on the epoxide ring of (S)-epichlorohydrin. This reaction is regioselective, with the amine preferentially attacking the less hindered terminal carbon of the epoxide. The subsequent intramolecular cyclization is facilitated by a base, which promotes the deprotonation of the hydroxyl group, leading to a nucleophilic attack on the carbon bearing the chlorine atom and closure of the morpholine ring. The benzyl group serves as a protecting group for the nitrogen atom, preventing side reactions and can be readily removed in the final step.
Visualizing the Workflow: Convergent Synthesis
Caption: Convergent synthesis of this compound.
Experimental Protocol: Convergent Synthesis
Step 1: Synthesis of (R)-N-Benzyl-2-(hydroxymethyl)morpholine [1]
-
To a solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as methanol or isopropanol, add (S)-epichlorohydrin (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Add a solution of a base, such as sodium hydroxide, to the reaction mixture to facilitate the intramolecular cyclization.
-
After completion of the reaction, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield (R)-N-Benzyl-2-(hydroxymethyl)morpholine.
Step 2: Debenzylation via Catalytic Transfer Hydrogenation [2]
-
Dissolve (R)-N-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% w/w).
-
To the stirred suspension, add ammonium formate (4-5 eq) in a single portion.
-
Reflux the reaction mixture until the debenzylation is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-Morpholin-2-ylmethanol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (R)-Morpholin-2-ylmethanol in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Pathway II: Chiral Pool Synthesis from (R)-Serine
This synthetic route leverages the inherent chirality of the readily available amino acid, (R)-serine. The synthesis involves the transformation of (R)-serine into the key intermediate (R)-serinol, followed by N-alkylation and intramolecular cyclization to form the morpholine ring.
Rationale and Mechanistic Considerations
The synthesis begins with the protection of the amino group and esterification of the carboxylic acid of (R)-serine. The resulting ester is then reduced to the corresponding amino alcohol, (R)-serinol. N-alkylation of (R)-serinol with a suitable two-carbon electrophile bearing a leaving group (e.g., 2-bromoethanol) introduces the necessary fragment for cyclization. The final ring closure can be achieved through an intramolecular Williamson ether synthesis or, more elegantly, via an intramolecular Mitsunobu reaction, which offers mild reaction conditions and stereochemical control.
Visualizing the Workflow: Chiral Pool Synthesis
Caption: Chiral pool synthesis of this compound.
Experimental Protocol: Chiral Pool Synthesis
Step 1: Synthesis of N-Boc-(R)-Serinol
-
N-Boc Protection and Esterification of (R)-Serine: Treat (R)-serine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to protect the amino group. The resulting N-Boc-(R)-serine can then be esterified, for example, by reaction with methyl iodide in the presence of a base like potassium carbonate to give N-Boc-(R)-serine methyl ester.[2]
-
Reduction to N-Boc-(R)-Serinol: Reduce the methyl ester of N-Boc-(R)-serine using a suitable reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like THF to yield N-Boc-(R)-serinol.
Step 2: N-Alkylation and Intramolecular Cyclization
-
N-Alkylation: React N-Boc-(R)-serinol with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base to afford N-Boc-N-(2-hydroxyethyl)-(R)-serinol.
-
Intramolecular Cyclization via Mitsunobu Reaction: To a solution of N-Boc-N-(2-hydroxyethyl)-(R)-serinol in an anhydrous solvent such as THF, add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at 0 °C.[3][4][5] Allow the reaction to warm to room temperature and stir until completion. The Mitsunobu reaction facilitates the intramolecular cyclization to form N-Boc-(R)-Morpholin-2-ylmethanol.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Boc Deprotection: Treat the N-Boc-(R)-Morpholin-2-ylmethanol with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent, to remove the Boc protecting group.
-
Hydrochloride Salt Formation: Following deprotection with HCl, the hydrochloride salt can be isolated directly. If another acid was used for deprotection, neutralize the reaction mixture and extract the free base. Then, follow the procedure described in Pathway I (Step 3) to form the hydrochloride salt.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Convergent Synthesis | Pathway II: Chiral Pool Synthesis |
| Starting Materials | N-Benzylethanolamine, (S)-Epichlorohydrin | (R)-Serine, Boc₂O, reducing agents, 2-haloethanol, Mitsunobu reagents |
| Chirality Source | (S)-Epichlorohydrin | (R)-Serine |
| Number of Steps | 3 (including salt formation) | 4-5 (depending on specific protection/deprotection steps) |
| Key Reactions | Epoxide ring-opening, intramolecular cyclization, catalytic transfer hydrogenation | Protection, reduction, N-alkylation, intramolecular cyclization (e.g., Mitsunobu) |
| Advantages | Fewer steps, potentially higher overall yield, convergent approach. | Readily available and relatively inexpensive chiral starting material. |
| Disadvantages | (S)-Epichlorohydrin can be expensive and is a hazardous reagent. | Longer synthetic sequence, use of potentially hazardous reagents (e.g., DIBAL-H, Mitsunobu reagents). |
| Scalability | Generally good, with catalytic debenzylation being highly efficient. | Can be scalable, but may require careful optimization of multiple steps. |
Conclusion
Both the convergent synthesis from (S)-epichlorohydrin and the chiral pool approach from (R)-serine represent viable and effective strategies for the enantioselective synthesis of this compound. The choice of a particular pathway will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The convergent approach offers a more direct route, while the chiral pool synthesis provides an alternative based on a readily accessible and natural chiral building block. The detailed protocols and comparative analysis presented in this guide are intended to equip researchers with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics.
References
- 1. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
(R)-Morpholin-2-ylmethanol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Chiral Morpholine Moiety
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1] Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its ability to confer advantageous physicochemical, biological, and metabolic properties.[1][2] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can enhance aqueous solubility, improve metabolic stability, and provide crucial hydrogen bonding interactions with biological targets.[2][3] When chirality is introduced, as in the case of (R)-Morpholin-2-ylmethanol hydrochloride , the synthetic utility of this scaffold is significantly amplified, offering a precise three-dimensional framework for the construction of enantiomerically pure and highly selective therapeutic agents.
This technical guide provides a comprehensive overview of this compound (CAS Number: 1436436-17-7), a valuable chiral building block for drug discovery and development. We will delve into its physicochemical properties, provide a detailed, plausible synthetic protocol, discuss its analytical characterization, and explore its applications as a key intermediate in the synthesis of cutting-edge pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below. The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain synthetic applications.[4]
| Property | Value | Source |
| CAS Number | 1436436-17-7 | [5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [5] |
| Molecular Weight | 153.61 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Chirality | (R)-enantiomer | [5] |
| Storage | 2-8°C, inert atmosphere | [7] |
| SMILES | OC[C@H]1CNCCO1.[H]Cl | [5] |
Synthesis of this compound: A Plausible Enantioselective Route
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for (R)-Morpholin-2-ylmethanol HCl.
Detailed Experimental Protocol
Step 1: Protection of (R)-Serine
The synthesis commences with the protection of the amino and carboxylic acid functionalities of (R)-serine. A common strategy involves the formation of an N-Boc protected methyl ester.
-
Suspend (R)-serine in methanol.
-
Cool the suspension to 0°C and bubble in HCl gas until the solid dissolves, forming the methyl ester hydrochloride.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amine.
-
Purify the resulting N-Boc-(R)-serine methyl ester by column chromatography.
Step 2: Reduction to the Chiral Amino Alcohol
The methyl ester is then reduced to the corresponding primary alcohol.
-
Dissolve the N-Boc-(R)-serine methyl ester in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C and slowly add a reducing agent such as lithium borohydride (LiBH₄).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield N-Boc-(R)-2-amino-1,3-propanediol.
Step 3: N-Alkylation with a Dihaloethane Equivalent
The protected amino alcohol is then N-alkylated to introduce the remaining atoms of the morpholine ring.
-
Dissolve the N-Boc-(R)-2-amino-1,3-propanediol in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) at 0°C.
-
Slowly add a suitable alkylating agent like 2-bromoethanol or a protected version thereof.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product.
Step 4: Intramolecular Cyclization
An intramolecular Williamson ether synthesis or a similar cyclization reaction is then performed to form the morpholine ring.
-
The crude product from the previous step is dissolved in a suitable solvent (e.g., THF).
-
A strong base, such as sodium hydride, is added to deprotonate the remaining hydroxyl group.
-
The reaction is heated to promote intramolecular cyclization.
-
After completion, the reaction is quenched and the protected (R)-Morpholin-2-ylmethanol is extracted and purified.
Step 5: Deprotection and Salt Formation
The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.
-
Dissolve the protected (R)-Morpholin-2-ylmethanol in a solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
The desired this compound will often precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the final product.
Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its use in drug synthesis. A combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum of the morpholine ring typically displays a characteristic pattern of multiplets for the methylene protons.[9] The protons on the carbon adjacent to the oxygen (C3 and C5) will appear at a lower field (higher ppm) than those adjacent to the nitrogen (C2 and C6). The hydroxymethyl group will show a distinct signal, and the stereocenter at C2 will lead to diastereotopic protons on the adjacent methylene groups, further complicating the splitting patterns.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product.[10] A suitable chiral stationary phase, such as a cellulose or amylose-based column, can be used to separate the (R) and (S) enantiomers.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Applications in Drug Discovery and Development
This compound serves as a versatile chiral building block for the synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications. The inherent chirality at the C2 position is often critical for achieving high potency and selectivity for a specific biological target.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The morpholine moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain and improves the overall pharmacokinetic profile of the drug.[2] this compound is an ideal starting material for the synthesis of analogues of several important kinase inhibitors.
-
Gefitinib Analogues: Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer.[4][12] The morpholine group in Gefitinib is crucial for its activity. By using this compound, novel analogues with modified linkers and substitutions can be synthesized to explore structure-activity relationships and potentially develop more potent or selective inhibitors.[13][14]
-
mTOR Inhibitor Analogues: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its inhibition is a major focus in cancer therapy.[15][16][17] Chiral morpholine derivatives have been shown to greatly enhance the selectivity of mTOR inhibitors.[15][16] this compound can be used to introduce a chiral morpholine scaffold into novel mTOR inhibitors, potentially leading to compounds with improved efficacy and reduced off-target effects.[18][19]
Illustrative Synthetic Application Workflow
Caption: General workflow for the application of the topic compound in synthesis.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the safety profile can be inferred from data on morpholine and its hydrochloride salt.
-
General Hazards: Morpholine and its salts are typically classified as corrosive and can cause severe skin burns and eye damage.[16] They may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. aablocks.com [aablocks.com]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]
- 8. hmdb.ca [hmdb.ca]
- 9. acdlabs.com [acdlabs.com]
- 10. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ukm.my [ukm.my]
- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scite.ai [scite.ai]
- 19. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of (R)-Morpholin-2-ylmethanol hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of approved and experimental drugs.[1][2] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a highly valuable scaffold in drug design.[3][4] This technical guide delves into the strategic importance and biological potential of a specific chiral building block, (R)-Morpholin-2-ylmethanol hydrochloride. While not a therapeutic agent in itself, this compound represents a critical starting point for the synthesis of novel chiral molecules with significant therapeutic promise. We will explore the inherent properties of the morpholine ring, its influence on pharmacokinetic profiles, and the potential biological activities that can be unlocked by utilizing this specific enantiopure intermediate. This guide will serve as a comprehensive resource for researchers aiming to leverage this compound in the development of next-generation therapeutics, complete with hypothetical, yet robust, experimental workflows for the evaluation of novel derivatives.
Introduction: The Significance of the Morpholine Scaffold and Chirality
The persistent challenge in drug discovery is the design of molecules that not only interact potently and selectively with their biological target but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The morpholine ring has repeatedly demonstrated its ability to confer these desirable attributes.[3] Its weak basicity, compared to piperidine, and the presence of an ether oxygen capable of forming hydrogen bonds contribute to improved solubility and metabolic stability.[5] This often translates to enhanced bioavailability and a better overall pharmacokinetic profile for the parent molecule.[2]
Furthermore, the introduction of stereocenters into drug candidates is a critical aspect of modern pharmaceutical design. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drugs.[1] The use of enantiomerically pure building blocks, such as this compound, is therefore not merely an academic exercise but a fundamental strategy to enhance therapeutic efficacy and minimize off-target effects.[3][6]
Clarification of Chemical Identity
It is crucial to correctly identify the compound of interest. This compound is a specific chiral molecule. A point of common confusion is its CAS (Chemical Abstracts Service) number. The CAS number 104706-47-0 is frequently misattributed to this compound but correctly identifies (R)-3-Pyrrolidinol hydrochloride . The correct CAS numbers associated with (R)-Morpholin-2-ylmethanol and its hydrochloride salt are:
| Compound Name | CAS Number | Form |
| ((R)-morpholin-2-yl)methanol | 156925-22-3 | Free Base |
| This compound | 1436436-17-7 | Hydrochloride Salt |
| Morpholin-2-ylmethanol hydrochloride | 144053-98-5 | Hydrochloride Salt (Racemic or Unspecified) |
This guide will focus on the biological potential stemming from the use of the enantiomerically pure (R)-isomer, specifically CAS 1436436-17-7 .
The Morpholine Moiety as a Versatile Pharmacophore
The morpholine ring is not merely a passive carrier or solubilizing agent; it actively participates in molecular interactions with biological targets and is a key component of the pharmacophore in many drugs.[7] Its derivatives have demonstrated a vast range of biological activities, including:
-
Central Nervous System (CNS) Activity: The morpholine scaffold is prevalent in drugs targeting the CNS, including antidepressants and anxiolytics.[5] Its physicochemical properties can aid in crossing the blood-brain barrier.[5]
-
Anticancer Activity: Numerous kinase inhibitors and other anticancer agents incorporate the morpholine ring to improve pharmacokinetic properties and interact with the target protein.[8]
-
Anti-inflammatory and Analgesic Effects: Compounds like Emorfazone demonstrate the utility of the morpholine moiety in developing non-steroidal anti-inflammatory drugs (NSAIDs).[7][9]
-
Antimicrobial Activity: The antibiotic Linezolid contains a morpholine ring, highlighting its role in the development of antibacterial agents.
The diagram below illustrates the conceptual role of this compound as a starting point for accessing diverse biological activities.
Caption: Synthetic utility of this compound.
Potential Therapeutic Applications Derived from Analogues
While direct biological activity data for this compound is not extensively published, we can infer its potential utility by examining established drugs that contain a substituted morpholine core.
Case Study: Reboxetine and Norepinephrine Reuptake Inhibition
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[2][10] Its chemical structure features a 2-substituted morpholine ring. The primary mechanism of action involves blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft and enhances noradrenergic neurotransmission.[1][4]
-
Hypothetical Application: The (R)-Morpholin-2-ylmethanol backbone could be a starting point for novel NRIs. The hydroxyl group provides a convenient handle for introducing various aryl ether side chains, similar to the (2-ethoxyphenoxy)phenylmethyl group in Reboxetine. The chirality at the 2-position of the morpholine ring would be critical for achieving high affinity and selectivity for the norepinephrine transporter.
Case Study: Aprepitant and Neurokinin-1 (NK1) Receptor Antagonism
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[11][12] The complex structure of Aprepitant includes a highly substituted morpholine ring. By blocking the NK1 receptor in the brain, Aprepitant prevents substance P from initiating the emetic (vomiting) response.[13][14]
-
Hypothetical Application: The stereochemistry of the morpholine ring in Aprepitant is crucial for its activity.[1] this compound could serve as a foundational element in the synthesis of novel NK1 receptor antagonists. Its defined stereocenter provides a rigid anchor to build upon, allowing for the precise spatial arrangement of other pharmacophoric elements required for high-affinity binding to the NK1 receptor.
Proposed Experimental Workflow for Biological Characterization
For any novel compound synthesized from this compound, a systematic biological evaluation is paramount. The following section outlines a comprehensive, albeit hypothetical, screening cascade designed to elucidate the biological activity and drug-like properties of such a derivative.
Phase 1: Primary Target-Based Screening
The initial phase focuses on identifying potential interactions with a panel of common drug targets, particularly those associated with known morpholine-containing drugs.
Experimental Protocol: Radioligand Binding Assay for Norepinephrine Transporter (NET)
-
Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter.
-
Materials:
-
HEK293 cells stably expressing the human NET.
-
[³H]-Nisoxetine (radioligand).
-
Test compound and reference compound (e.g., Reboxetine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hNET cells via homogenization and centrifugation.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Nisoxetine (e.g., 1 nM), and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20 µg protein/well).
-
Incubate for 60 minutes at 4°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Target | Ki (nM) |
| Test Compound A | hNET | Value |
| Reboxetine (Control) | hNET | Value |
Phase 2: Secondary Functional Assays
Compounds that show significant binding affinity in primary screens must be evaluated in functional assays to determine if they act as agonists, antagonists, or inhibitors.
Experimental Protocol: Functional NK1 Receptor Antagonism Assay (Calcium Mobilization)
-
Objective: To measure the ability of a test compound to block substance P-induced calcium mobilization in cells expressing the NK1 receptor.
-
Materials:
-
U-2 OS cells stably expressing the human NK1 receptor.
-
Substance P (agonist).
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the U-2 OS-hNK1 cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound or a reference antagonist (e.g., Aprepitant) and incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader.
-
Initiate the measurement of fluorescence and add a fixed concentration of Substance P (e.g., EC80 concentration) to all wells.
-
Monitor the change in fluorescence over time, which corresponds to intracellular calcium concentration.
-
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the substance P-induced calcium signal against the concentration of the test compound.
Phase 3: In Vitro ADME Profiling
Early assessment of a compound's pharmacokinetic properties is crucial.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance rate of a test compound in HLM.
-
Materials:
-
Pooled Human Liver Microsomes.
-
NADPH regenerating system.
-
Test compound and control compounds (e.g., a high-clearance and a low-clearance drug).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for reaction quenching.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm HLM and buffer to 37°C.
-
In a microcentrifuge tube, add HLM and the test compound (at a low concentration, e.g., 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
The diagram below outlines this proposed screening cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unipharm pharmaceutical industry Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. Synthesis of Aprepitant [cjph.com.cn]
- 5. CAS RN 1436436-17-7 | Fisher Scientific [fishersci.ca]
- 6. ChemBest Research Laboratories Ltd. - Shanghai, Shanghai, China @ ChemicalRegister.com [chemicalregister.com]
- 7. Page loading... [guidechem.com]
- 8. CN104086431A - Method for synthesizing intermediate of reboxetine mesylate - Google Patents [patents.google.com]
- 9. Synthonix, Inc > 1436436-17-7 | this compound [synthonix.com]
- 10. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 12. CN103214426A - Production method of aprepitant morpholine key intermediate body or aprepitant morpholine salt - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0027695B1 - Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of (R)-Morpholin-2-ylmethanol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of (R)-Morpholin-2-ylmethanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, the thermodynamic and kinetic principles governing its solubility, and a detailed, field-proven experimental protocol for its accurate measurement. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for preformulation studies, process chemistry, and formulation development.
Introduction: The Critical Role of Solubility
This compound is a chiral morpholine derivative used as a building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, understanding its solubility is of paramount importance. Solubility is a critical physicochemical parameter that influences bioavailability, manufacturability, and the design of effective dosage forms.[1] Low aqueous solubility can be a major hurdle in drug development, often leading to poor absorption and insufficient therapeutic efficacy.[2]
This guide provides the foundational knowledge and a robust experimental framework for characterizing the solubility of this compound across a range of relevant solvent systems. We will explore the theoretical underpinnings of the dissolution process and present a gold-standard methodology that ensures the generation of accurate, reproducible, and thermodynamically sound solubility data.
Physicochemical Properties of this compound
A molecule's structure dictates its physical properties, which in turn govern its solubility. This compound possesses several functional groups that influence its interaction with various solvents.
-
Structure: The molecule contains a morpholine ring (a cyclic ether and secondary amine), a primary alcohol (-CH₂OH), and is supplied as a hydrochloride salt.
-
Polarity: The presence of oxygen and nitrogen heteroatoms, a hydroxyl group, and the ionic nature of the hydrochloride salt make it a highly polar molecule.
-
Hydrogen Bonding: The hydroxyl group and the protonated morpholine nitrogen are potent hydrogen bond donors, while the ether oxygen, the nitrogen, and the chloride ion are hydrogen bond acceptors.[3]
-
Ionization: As a hydrochloride salt of a secondary amine, the compound will be ionized, particularly in aqueous solutions of low to neutral pH. This ionization dramatically enhances its affinity for polar protic solvents like water.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1436436-17-7 | [3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
The Science of Solubility: Theoretical Framework
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at equilibrium.[4] The process is governed by fundamental thermodynamic principles.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid solute.[4] This value is independent of the experimental method, provided equilibrium has been reached. The "shake-flask" method described in this guide is designed to measure thermodynamic solubility.[2]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[5] While useful for high-throughput screening, it often overestimates the true equilibrium solubility as it can result in a metastable, supersaturated solution.[4]
The Energetics of Dissolution
Dissolution is a process that involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[6] The overall change in enthalpy (ΔH) of this process determines how solubility changes with temperature.
-
Endothermic Dissolution (ΔH > 0): Most solids, including many pharmaceutical salts, absorb heat when they dissolve. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor dissolution, thus increasing solubility.[7][8]
-
Exothermic Dissolution (ΔH < 0): Some compounds release heat upon dissolution. For these, increasing the temperature will decrease solubility.[7][9]
The guiding principle of "like dissolves like" is a useful heuristic.[6] The high polarity and hydrogen bonding capacity of this compound suggest it will be most soluble in polar solvents with which it can form strong intermolecular interactions.
Experimental Determination of Equilibrium Solubility
The Saturation Shake-Flask (SSF) method is the universally recognized gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[2] The protocol below is a self-validating system designed for accuracy and reproducibility, harmonized with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[10][11][12]
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol
Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Every step is designed to achieve and maintain this equilibrium and then accurately measure the resulting solute concentration.
-
Preparation of Solvent Media:
-
Prepare all required solvents. For aqueous studies, this includes buffers at a minimum of three pH values across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[11][13] The use of buffers is critical to prevent pH shifts upon dissolution of the acidic hydrochloride salt.[14]
-
-
Addition of Solute:
-
Add an excess amount of this compound to a known volume of the solvent in a suitable vessel (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was achieved.[14] This is the cornerstone of creating a saturated solution.
-
-
Equilibration:
-
Seal the vessels to prevent solvent evaporation.
-
Place the vessels in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C).[2] Temperature control must be precise (± 1 °C) as solubility is highly temperature-dependent.[15]
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.[2]
-
Self-Validation: To ensure equilibrium has been reached, sample the suspension at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[2]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[2]
-
Method A (Recommended): Centrifugation. Centrifuge the samples at high speed to pellet the excess solid.
-
Method B: Filtration. Filter the sample using a syringe filter. Causality: The filter material must be chosen carefully to ensure it does not adsorb the solute, which would lead to an underestimation of solubility. A pre-saturation step, where the first few drops of filtrate are discarded, is recommended.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] The use of a stability-indicating HPLC method is crucial to ensure the compound has not degraded during the experiment.[11]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units (e.g., mg/mL or mol/L), specifying the solvent, temperature, and pH. Each measurement should be performed in at least triplicate.[12]
-
Solubility Profile of this compound
While extensive public data on the solubility of this compound is not available, its physicochemical properties allow for strong predictions. The following table outlines the expected solubility behavior and provides a template for researchers to populate with experimental data generated using the protocol in Section 4.0.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8 | Very High | As a hydrochloride salt, the compound is ionized and highly polar. It will readily interact with water via ion-dipole forces and H-bonding. |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have large dipole moments, but cannot donate H-bonds as effectively as protic solvents. |
| Low Polarity | Dichloromethane (DCM) | Low | The significant polarity mismatch between the ionic salt and the nonpolar solvent will result in poor solvation. |
| Nonpolar | Hexanes, Toluene | Very Low/Insoluble | The energy required to break the strong ionic lattice of the solute would not be compensated by the weak van der Waals forces with the solvent. |
Conclusion and Future Directions
This guide has established a robust framework for understanding and experimentally determining the solubility of this compound. The provided protocol, grounded in regulatory and scientific consensus, offers a clear path to generating reliable thermodynamic solubility data. Such data is indispensable for guiding rational decisions in process chemistry, preformulation, and ultimately, the successful development of new pharmaceutical products. Researchers are encouraged to use this guide to generate specific solubility data across a range of pharmaceutically relevant solvents and pH conditions to build a comprehensive solubility profile for this important chemical entity.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aablocks.com [aablocks.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Video: Solubility - Concept [jove.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Solubility [chem.fsu.edu]
- 9. Solubility - Wikipedia [en.wikipedia.org]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Part 1: Core Technical Profile of (R)-Morpholin-2-ylmethanol hydrochloride
An in-depth analysis of the scientific literature and chemical databases indicates that (R)-Morpholin-2-ylmethanol hydrochloride is primarily utilized as a chiral building block in organic synthesis. It is not an active pharmaceutical ingredient (API) with a known mechanism of action in the traditional pharmacological sense. Therefore, this guide will focus on its core technical aspects relevant to researchers, scientists, and drug development professionals: its chemical properties, synthesis, and, most importantly, its application in the synthesis of biologically active molecules. The "mechanism of action" of this compound is, in effect, its role as a key structural component that imparts specific properties to the final active molecules it is used to create.
This compound is a chiral heterocyclic compound valued in medicinal chemistry for its morpholine and hydroxymethyl moieties. The morpholine ring is a privileged scaffold in drug discovery, often improving the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. The chiral hydroxymethyl group provides a specific three-dimensional orientation for molecular interactions and serves as a versatile handle for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are crucial for its handling, reaction setup, and role in the broader context of drug design.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₅H₁₂ClNO₂ | Provides the elemental composition. |
| Molecular Weight | 153.61 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline solid | Basic physical characteristic for material identification. |
| Chirality | (R)-enantiomer | The specific stereochemistry is critical for selective interaction with chiral biological targets. |
| Solubility | Soluble in water and polar organic solvents | Facilitates its use in a variety of reaction conditions. |
The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a common feature in many approved drugs. Its inclusion is a strategic choice in drug design to enhance physicochemical and pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated, influencing the compound's overall pKa and solubility.
Part 2: Synthesis and Application in Medicinal Chemistry
The primary utility of this compound is as a starting material for the synthesis of more complex molecules with specific biological activities. Its mechanism of action is thus indirect, contributing to the pharmacological profile of the final product.
General Synthetic Pathway
While multiple synthetic routes exist, a common approach to synthesizing chiral morpholin-2-ylmethanol derivatives involves the cyclization of an appropriate amino alcohol precursor. The hydrochloride salt form enhances the stability and handling of the compound.
Below is a generalized workflow for the application of this compound in a synthetic chemistry setting.
Caption: Synthetic workflow using (R)-Morpholin-2-ylmethanol HCl.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate its application, we can consider its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core, and the morpholine group can be used to improve solubility and provide a vector for exiting the ATP binding pocket towards the solvent-exposed region.
Experimental Protocol: Synthesis of an N-arylated Morpholine Derivative
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a mild base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), and stir at room temperature for 30 minutes to generate the free amine in situ.
-
Coupling Reaction: To the solution containing the free amine, add the desired aryl halide (e.g., a fluoro-substituted nitrobenzene, 1.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) along with a suitable ligand (e.g., BINAP, 0.1 eq) and a stronger base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature determined by the solvent and reactants (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired N-arylated (R)-morpholin-2-ylmethanol derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The resulting N-arylated morpholine can then be further modified, for example, by reducing the nitro group to an amine, which can then be used to form an amide bond with another part of the target molecule. The (R)-stereochemistry of the starting material is transferred to the final product, which is crucial for its specific interaction with the chiral environment of a kinase active site.
Part 3: Inferred Biological Relevance and Future Directions
The "mechanism of action" of this compound is therefore defined by the biological targets of the molecules it helps to create. By incorporating this building block, medicinal chemists can impart favorable properties onto a lead compound.
Pathway Illustration: Role in a Final Drug Compound
The diagram below illustrates how the morpholine moiety, derived from our building block, can influence the interaction of a final drug product with its biological target, such as a protein kinase.
Caption: Interaction of a morpholine-containing drug with its target.
Conclusion and Future Outlook
This compound is a foundational tool in the arsenal of the medicinal chemist. Its value lies not in its own biological activity, but in its ability to serve as a reliable and versatile chiral building block. Future applications will likely continue to leverage its favorable properties in the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies will further expand the utility of this and related chiral building blocks in the pursuit of new medicines.
Methodological & Application
Application Notes and Protocols: (R)-Morpholin-2-ylmethanol Hydrochloride in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Morpholines in Asymmetric Synthesis
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. The stereochemistry of substituents on this heterocyclic core profoundly influences biological activity, rendering the development of robust asymmetric syntheses for chiral morpholines a critical endeavor in drug discovery and development. (R)-Morpholin-2-ylmethanol hydrochloride stands out as a versatile chiral building block, offering a rigid, stereochemically defined framework for the synthesis of complex molecules.[1] While extensively utilized as an incorporated fragment in final products, its potential as a recoverable chiral auxiliary presents an elegant strategy for transferring stereochemical information to prochiral substrates.
This guide provides a comprehensive overview of the proposed application of (R)-Morpholin-2-ylmethanol as a chiral auxiliary in asymmetric synthesis, with a focus on diastereoselective alkylation of carboxylic acid derivatives. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters for achieving high diastereoselectivity and efficient recovery of the auxiliary.
Core Principles: (R)-Morpholin-2-ylmethanol as a Chiral Auxiliary
The efficacy of a chiral auxiliary hinges on its ability to be easily attached to a substrate, effectively direct the stereochemical outcome of a subsequent reaction, and be readily cleaved to yield the enantiomerically enriched product while allowing for the recovery of the auxiliary.[2] (R)-Morpholin-2-ylmethanol, with its primary amine (after deprotonation of the hydrochloride salt) and hydroxyl group, offers two potential points of attachment. For the application in asymmetric alkylation, we will focus on the formation of an N-acylmorpholine derivative.
The stereochemical control exerted by the (R)-Morpholin-2-ylmethanol auxiliary is predicated on the formation of a rigid, chelated enolate intermediate. The conformational preference of the morpholine ring, coupled with the steric hindrance imposed by the C2-hydroxymethyl group, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
Proposed Application: Asymmetric Alkylation of Carboxylic Acids
A primary proposed application for (R)-Morpholin-2-ylmethanol as a chiral auxiliary is in the asymmetric α-alkylation of carboxylic acids. This process involves three key stages:
-
Attachment of the Chiral Auxiliary: Formation of an N-acylmorpholine derivative from the desired carboxylic acid and (R)-Morpholin-2-ylmethanol.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an alkylating agent.
-
Cleavage and Recovery: Hydrolysis of the N-acyl bond to release the α-alkylated carboxylic acid and recover the (R)-Morpholin-2-ylmethanol auxiliary.
Below, we provide detailed protocols for each of these stages.
Experimental Workflow for Asymmetric Alkylation
References
Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry
An In-Depth Guide to (R)-Morpholin-2-ylmethanol Hydrochloride: A Privileged Chiral Building Block in Modern Drug Discovery
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."[1] Its frequent incorporation into therapeutic agents is no coincidence; this simple heterocycle imparts a range of beneficial physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and a pKa value that favors bioavailability.[2][3] When seeking to develop drugs for the central nervous system (CNS), the morpholine moiety can be particularly advantageous for improving permeability across the blood-brain barrier.[2][3]
This compound emerges as a particularly valuable asset from this family of compounds. As a chiral building block, it provides medicinal chemists with a stereochemically defined starting point, which is critical for achieving target specificity and reducing off-target effects. This molecule uniquely features a stereocenter at the 2-position, adjacent to the ring oxygen, and a primary alcohol, offering two distinct points for synthetic elaboration. The hydrochloride salt form enhances its stability and solubility in various reaction media, making it a versatile and reliable synthon for constructing complex molecular architectures. This guide provides a detailed overview of its properties, applications, and field-proven protocols for its use.
Physicochemical and Handling Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1436436-17-7 |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | Off-White to Yellow Solid |
| Purity | Typically ≥97% |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
| Key Functional Groups | Secondary Amine (as hydrochloride salt), Primary Alcohol |
| Chirality | Single (R)-enantiomer |
Data compiled from multiple sources.[4][5][6][7]
Core Synthetic Applications & Strategy
The synthetic utility of this compound stems from its bifunctional nature. The secondary amine and primary alcohol can be selectively functionalized to introduce the chiral morpholine motif into a target molecule. A common and logical synthetic strategy involves the initial protection of the more nucleophilic secondary amine, allowing for the selective modification of the primary alcohol.
This strategic protection is crucial because the secondary amine's basicity and nucleophilicity would otherwise interfere with many reactions targeting the hydroxyl group, such as oxidations or reactions requiring strong bases. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[8]
Once the nitrogen is protected, the primary alcohol becomes the sole site for modification:
-
Oxidation: The alcohol can be oxidized to an aldehyde (using PCC, DMP) or a carboxylic acid (using Jones reagent, TEMPO) to serve as an electrophilic handle for C-C bond formation (e.g., Wittig, Grignard reactions) or amide bond formation.
-
Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) is a direct way to link the morpholine moiety to other parts of a target molecule.
-
Activation: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
This versatility allows for the incorporation of the (R)-morpholin-2-ylmethanol fragment into complex scaffolds, such as those found in kinase inhibitors or other targeted therapeutics.[9]
Application Protocol 1: N-Protection of (R)-Morpholin-2-ylmethanol
Objective: To protect the secondary amine of this compound with a Boc group, preparing it for subsequent functionalization of the hydroxyl group. This is a foundational step for most synthetic routes.
Causality: The starting material is a hydrochloride salt. A stoichiometric amount of base (Triethylamine, TEA) is required to neutralize the HCl and liberate the free secondary amine, which then acts as the nucleophile to attack the di-tert-butyl dicarbonate (Boc₂O). Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive, facilitating easy workup.
Materials & Reagents:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with Boc₂O.
-
Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The washes remove excess TEA hydrochloride and other water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 30-60% Ethyl Acetate in Hexanes) to yield the pure N-Boc-(R)-morpholin-2-ylmethanol.
Application Protocol 2: O-Alkylation of N-Boc-(R)-morpholin-2-ylmethanol
Objective: To demonstrate the functionalization of the primary alcohol via Williamson ether synthesis, a common strategy for linking the morpholine moiety to other molecular fragments.
Causality: This reaction requires a strong, non-nucleophilic base to deprotonate the primary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal for this purpose. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are used to prevent quenching the base and to solvate the ions involved. The N-Boc protected starting material ensures that only the hydroxyl group reacts.
Materials & Reagents:
-
N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) (from Protocol 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, R-X) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of NaH (1.2 eq) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the washed NaH.
-
Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas evolution) should be observed.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sodium alkoxide.
-
Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC. Gentle heating may be required for less reactive halides.
-
Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise to destroy any unreacted NaH.
-
Extraction: Dilute the mixture with Ethyl Acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (2x).
-
Washing: Combine the organic layers and wash with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Safety and Handling
(R)-Morpholin-2-ylmethanol and its parent compound, morpholine, require careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Hazards: Morpholine and its derivatives can cause skin and eye irritation or burns.[10][11] Inhalation of dust or vapors should be avoided.[12]
-
Handling: Avoid formation of dust and aerosols. Keep away from sources of ignition as morpholine itself is a flammable liquid.[11] The hydrochloride salt is a stable solid but should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10][12] If inhaled, move the person to fresh air.[12] Seek immediate medical attention in all cases of significant exposure.
Conclusion
This compound is a high-value chiral building block that provides a direct and stereochemically defined entry point into the synthesis of morpholine-containing compounds. Its bifunctional nature, when leveraged with a logical protection and functionalization strategy, makes it an indispensable tool for medicinal chemists. The protocols detailed herein provide a reliable framework for researchers, scientists, and drug development professionals to harness the potential of this privileged scaffold in the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 5. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]
- 6. aablocks.com [aablocks.com]
- 7. chemscene.com [chemscene.com]
- 8. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Reactions of (R)-Morpholin-2-ylmethanol Hydrochloride
Abstract
This comprehensive guide provides detailed experimental protocols and application notes for the chemical modification of (R)-Morpholin-2-ylmethanol hydrochloride, a versatile chiral building block pivotal in pharmaceutical research and development. The protocols herein delineate methodologies for selective N-alkylation, chemoselective O-acylation, and strategic N-protection/deprotection, enabling access to a diverse array of functionalized morpholine derivatives. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this important chiral intermediate.
Introduction: The Significance of (R)-Morpholin-2-ylmethanol
(R)-Morpholin-2-ylmethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and target affinity. The specific stereochemistry of the (R)-enantiomer, coupled with the primary alcohol and secondary amine functionalities, makes it a valuable precursor for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form enhances stability and solubility in aqueous media, rendering it suitable for a variety of chemical transformations.[2] This guide will explore key reactions to functionalize both the nitrogen and oxygen centers of this versatile molecule.
Handling and Properties of this compound
Before commencing any experimental work, it is crucial to understand the physicochemical properties of the starting material.
| Property | Value | Reference |
| CAS Number | 1436436-17-7 | [3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | 2-8°C, inert atmosphere | [3] |
The hydrochloride salt form means the secondary amine is protonated. Consequently, for reactions involving nucleophilic attack by the nitrogen atom, the addition of a base is required to liberate the free amine. Conversely, the protonated amine is protected from electrophilic attack, which can be exploited for selective reactions at the hydroxyl group under acidic conditions.
N-Alkylation of (R)-Morpholin-2-ylmethanol
N-alkylation of the morpholine nitrogen introduces substituents that can modulate the pharmacological properties of the resulting molecule. A common and effective method for this transformation is reductive amination or reaction with an alkyl halide in the presence of a base. The following protocol is adapted from the N-benzylation of a closely related substrate, (S)-Morpholin-3-ylmethanol.[4]
Protocol 1: N-Benzylation
This protocol describes the introduction of a benzyl group onto the morpholine nitrogen.
Reaction Scheme:
References
The Strategic Incorporation of (R)-Morpholin-2-ylmethanol Hydrochloride in Modern Drug Discovery
Abstract
(R)-Morpholin-2-ylmethanol hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry. Its intrinsic structural and stereochemical attributes render it a valuable synthon for the development of complex therapeutic agents. The morpholine heterocycle is recognized as a "privileged scaffold" due to its capacity to impart favorable pharmacokinetic and physicochemical properties to drug candidates, including enhanced aqueous solubility, metabolic stability, and target affinity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications and practical implementation of this compound in the synthesis of innovative pharmaceuticals. Detailed protocols, mechanistic insights, and a case study on the synthesis of a key intermediate for the neurokinin-1 (NK1) receptor antagonist, Aprepitant, are presented to illustrate its utility.
Introduction: The Significance of the Chiral Morpholine Moiety
The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a frequently encountered motif in a multitude of approved and experimental drugs.[1] Its presence in a molecule can confer a range of advantageous properties:
-
Improved Pharmacokinetics: The morpholine moiety can enhance metabolic stability and lead to a more desirable pharmacokinetic profile.[2][3]
-
Enhanced Solubility: The polar nature of the morpholine ring can improve the aqueous solubility of a drug candidate, which is often a critical factor for oral bioavailability.[4]
-
Target Engagement: The specific geometry and hydrogen bonding capabilities of the morpholine ring can contribute to potent and selective binding to biological targets.[2]
The chirality of substituted morpholines is of paramount importance in drug design. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. The use of an enantiomerically pure building block like this compound ensures the synthesis of a single-enantiomer drug, which can lead to improved efficacy, a better safety profile, and a simplified pharmacological evaluation by eliminating the confounding effects of an inactive or potentially toxic enantiomer.
Core Applications in Medicinal Chemistry
This compound serves as a versatile starting material for the synthesis of a diverse array of more complex chiral molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for sequential or orthogonal functionalization, enabling its incorporation into a wide range of molecular scaffolds.
As a Chiral Scaffold for Bioactive Molecules
The rigid, chair-like conformation of the morpholine ring provides a well-defined three-dimensional scaffold. By attaching various pharmacophoric groups to the nitrogen and/or the hydroxymethyl group of (R)-Morpholin-2-ylmethanol, medicinal chemists can precisely orient these groups in space to optimize interactions with a biological target.
In the Synthesis of CNS-Active Agents
The morpholine moiety is particularly prevalent in drugs targeting the central nervous system (CNS).[5] Its physicochemical properties can facilitate crossing the blood-brain barrier, a critical hurdle in the development of drugs for neurological and psychiatric disorders.[6]
Case Study: Aprepitant (Emend®) - A Neurokinin-1 Receptor Antagonist
Aprepitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[7][8][9] The core structure of Aprepitant features a complex, highly substituted morpholine ring, highlighting the importance of chiral morpholine building blocks in its synthesis.
Pharmacological Profile of Aprepitant
| Parameter | Value | Reference(s) |
| Mechanism of Action | Selective antagonist of the neurokinin-1 (NK1) receptor, blocking the binding of substance P. | [5][10] |
| Oral Bioavailability | Approximately 60-65% | [1][11] |
| Plasma Protein Binding | >95% | [1][11] |
| Metabolism | Primarily hepatic, via CYP3A4, with minor contributions from CYP1A2 and CYP2C19. | [4][11] |
| Elimination Half-life | 9-13 hours | [7] |
Table 1: Key Pharmacokinetic Parameters of Aprepitant.
The Role of the Morpholine Moiety in Aprepitant
The crystal structure of Aprepitant complexed with the NK1 receptor reveals that the morpholine ring acts as a central scaffold, correctly positioning the three key pharmacophoric elements for optimal interaction with the receptor binding site.[2] The morpholine oxygen also participates in a hydrogen bond with the receptor.[2] This precise spatial arrangement is crucial for the high affinity and selectivity of Aprepitant.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key chiral morpholin-2-one intermediate relevant to the synthesis of Aprepitant, illustrating a practical application of chiral morpholine chemistry.
Protocol 1: One-Pot Asymmetric Synthesis of (R)-3-(4-fluorophenyl)morpholin-2-one
This protocol is adapted from a reported enantioselective synthesis of a key intermediate for Aprepitant.[12] It demonstrates the efficient construction of a chiral morpholin-2-one from simple starting materials.
Reaction Scheme:
Figure 1: One-Pot Synthesis of a Chiral Morpholin-2-one Intermediate.
Materials:
-
4-Fluorobenzaldehyde
-
(Phenylsulfonyl)acetonitrile
-
2-Aminoethanol
-
Cumyl hydroperoxide
-
Quinine-derived urea catalyst
-
Toluene
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Knoevenagel Condensation: To a solution of 4-fluorobenzaldehyde (1.0 equiv) and (phenylsulfonyl)acetonitrile (1.0 equiv) in toluene, add the quinine-derived urea catalyst (0.1 equiv). Stir the mixture at room temperature for 30 minutes.
-
Asymmetric Epoxidation: Cool the reaction mixture to 0 °C and add cumyl hydroperoxide (1.5 equiv) dropwise. Allow the reaction to stir at 0 °C for 24 hours.
-
Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add 2-aminoethanol (1.2 equiv) and warm the reaction to 40 °C. Stir for an additional 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (R)-3-(4-fluorophenyl)morpholin-2-one.
Expected Yield and Enantiomeric Excess:
Protocol 2: General Procedure for N-Alkylation of a Chiral Morpholine Derivative
This protocol describes a general method for the functionalization of the morpholine nitrogen, a common step in the synthesis of more complex drug molecules.
Reaction Scheme:
Figure 2: General N-Alkylation of a Chiral Morpholine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Free Base Generation: Dissolve this compound (1.0 equiv) in deionized water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
N-Alkylation: Dissolve the (R)-Morpholin-2-ylmethanol free base (1.0 equiv) in acetonitrile. Add potassium carbonate (2.0 equiv) and the desired alkyl halide (1.1 equiv).
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Conclusion
This compound is a demonstrably valuable and versatile chiral building block for the synthesis of complex, high-value pharmaceutical agents. Its strategic incorporation can significantly enhance the drug-like properties of a molecule. The provided protocols offer a practical starting point for researchers to explore the rich chemistry of this important synthon in their drug discovery programs. A thorough understanding of the synthetic methodologies and the structure-activity relationships associated with the morpholine scaffold will continue to drive the development of novel and effective therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 6. Synthesis of Aprepitant [cjph.com.cn]
- 7. youtube.com [youtube.com]
- 8. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aprepitant for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 11. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-Morpholin-2-ylmethanol Hydrochloride as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Morpholine Moiety in Modern Drug Discovery
The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2][3] Its incorporation can improve aqueous solubility, metabolic stability, and target engagement. When chirality is introduced, as in (R)-Morpholin-2-ylmethanol hydrochloride, this building block becomes a powerful tool for the stereoselective synthesis of complex pharmaceutical intermediates. This chiral 1,2-amino alcohol derivative offers two key points for synthetic diversification: the secondary amine for N-alkylation or N-arylation, and the primary hydroxyl group for a variety of transformations. This application note provides detailed protocols for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates, focusing on N-alkylation and functionalization of the hydroxymethyl group. These transformations are fundamental steps in the construction of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[4]
Core Applications and Synthetic Strategies
This compound is a versatile starting material for the synthesis of a variety of chiral intermediates. The hydrochloride salt form enhances its stability and ease of handling.[5] Prior to its use in many organic reactions, it is typically neutralized with a suitable base to liberate the free amine. The two primary handles for synthetic elaboration are the morpholine nitrogen and the hydroxymethyl group.
I. N-Alkylation: Synthesis of Chiral N-Substituted Morpholine Derivatives
N-alkylation of the morpholine nitrogen is a common strategy to introduce substituents that can modulate the biological activity and physical properties of the final compound. One of the most frequent modifications is N-benzylation, as the benzyl group can serve as a protecting group or as a key pharmacophoric element.
This protocol details the N-benzylation of this compound. The reaction proceeds via a nucleophilic substitution where the morpholine nitrogen acts as the nucleophile, displacing a bromide from benzyl bromide. An organic base is used to neutralize the hydrochloride salt and the hydrobromic acid generated during the reaction.
Experimental Protocol:
-
Reagent Preparation:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add acetonitrile as the solvent (approximately 10 mL per gram of starting material).
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) to the suspension. Stir at room temperature until the solid dissolves.
-
-
Reaction Execution:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure (R)-(4-Benzylmorpholin-2-yl)methanol.[6]
-
| Parameter | Value | Rationale |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |
| Base | DIPEA | A non-nucleophilic organic base to neutralize the HCl salt and the HBr byproduct without competing in the alkylation.[6] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure complete reaction. |
| Stoichiometry | Benzyl bromide (1.1 eq.) | A slight excess of the alkylating agent ensures complete consumption of the starting material. |
II. Functionalization of the Hydroxymethyl Group
The primary hydroxyl group of (R)-Morpholin-2-ylmethanol is a versatile handle for introducing further complexity. A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles.
This protocol outlines the conversion of the hydroxymethyl group to an azido group, a valuable precursor for the synthesis of chiral primary amines via reduction. The first step is the tosylation of the alcohol, followed by nucleophilic substitution with sodium azide.
Step 1: Synthesis of (R)-(4-Benzylmorpholin-2-yl)methyl 4-toluenesulfonate
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve (R)-(4-Benzylmorpholin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC. Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.
-
Step 2: Synthesis of (R)-4-Benzyl-2-(azidomethyl)morpholine
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve the crude (R)-(4-Benzylmorpholin-2-yl)methyl 4-toluenesulfonate (1.0 eq.) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 eq.) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
| Parameter | Value | Rationale |
| Activating Agent | p-Toluenesulfonyl chloride | Converts the poorly leaving hydroxyl group into a good leaving group (tosylate) for SN2 displacement.[7] |
| Nucleophile | Sodium Azide | A good nucleophile for the displacement of the tosylate, leading to the formation of an azide. |
| Solvent | DMF | A polar aprotic solvent that is well-suited for SN2 reactions. |
| Temperature | 60-80 °C | Heating is required to facilitate the displacement of the tosylate group. |
Visualization of Synthetic Workflow
The following diagram illustrates the two-step transformation of this compound into a versatile chiral azido intermediate.
Caption: Synthetic workflow for the preparation of a chiral azido-morpholine intermediate.
Application in the Synthesis of Aprepitant Intermediate: A Conceptual Framework
The antiemetic drug Aprepitant features a chiral morpholine core, highlighting the importance of building blocks like this compound in the synthesis of such complex molecules. While the commercial synthesis of Aprepitant may follow a different route, the fundamental transformations detailed in this application note are directly applicable to the construction of analogous intermediates. For instance, the N-arylation of (R)-Morpholin-2-ylmethanol, followed by activation of the hydroxyl group and coupling with a suitable fragment, represents a viable, albeit conceptual, approach to the core structure of Aprepitant.
Caption: Conceptual pathway to Aprepitant-like core structures.
Conclusion
This compound is a high-value chiral building block with broad applicability in the synthesis of pharmaceutical intermediates. The protocols detailed herein for N-alkylation and hydroxymethyl group functionalization provide a robust foundation for researchers and drug development professionals to access a wide array of complex, stereochemically defined morpholine derivatives. The principles and methodologies outlined are readily adaptable for the synthesis of various drug candidates and underscore the strategic importance of this versatile intermediate in modern medicinal chemistry.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: (R)-Morpholin-2-ylmethanol Hydrochloride as a Chiral Ligand in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Morpholine-Based Ligands
The morpholine scaffold is a privileged structure in medicinal chemistry and drug development, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When rendered chiral, morpholine derivatives, particularly those bearing coordinating functional groups, become powerful tools in asymmetric catalysis. (R)-Morpholin-2-ylmethanol hydrochloride is an exemplar of this ligand class, combining the structural rigidity of the morpholine ring with the versatile coordinating capabilities of a 1,2-amino alcohol moiety.
The stereodefined arrangement of the secondary amine and the primary alcohol in (R)-Morpholin-2-ylmethanol allows it to form stable, chiral metal complexes that can effectively induce enantioselectivity in a variety of organic transformations. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, facilitating catalyst preparation.
This guide provides detailed protocols and mechanistic insights for deploying this compound as a ligand in two cornerstone applications of asymmetric synthesis: the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Application I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a robust and widely adopted method for the synthesis of chiral secondary alcohols, prized for its operational simplicity, use of readily available hydrogen donors, and avoidance of high-pressure gaseous hydrogen.[1][2][3] The efficacy of this reaction is critically dependent on the chiral ligand that coordinates to the metal center, typically ruthenium. Chiral β-amino alcohols are a premier class of ligands for this transformation.[4]
Causality and Mechanistic Rationale
The catalytic cycle, often referred to as the Noyori-Ikariya model, involves a metal-ligand bifunctional mechanism.[5][6] The (R)-Morpholin-2-ylmethanol ligand, after deprotonation of the alcohol and coordination to the Ru(II) center, forms an active 16-electron ruthenium hydride species. The key enantioselective step is the concerted, outer-sphere transfer of a hydride from the ruthenium center (Ru-H) and a proton from the coordinated amine (N-H) to the carbonyl of the ketone substrate via a six-membered pericyclic transition state.[6][7] The rigid chiral environment enforced by the morpholine backbone dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of a chiral alcohol with high enantiomeric excess.
Figure 1: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone, highlighting the metal-ligand bifunctional mechanism.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative procedure for the reduction of acetophenone to (R)-1-phenylethanol. It is a self-validating system; successful execution should yield a product with high conversion and significant enantiomeric excess, confirming the efficacy of the catalytic system.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound (Ligand)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (Base)
-
Anhydrous 2-propanol (iPrOH) (Solvent and Hydrogen Source)
-
Acetophenone (Substrate)
-
Anhydrous Toluene (Co-solvent, optional)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru).
-
Add this compound (3.1 mg, 0.02 mmol, 2 mol%).
-
Add 5 mL of anhydrous 2-propanol.
-
Stir the resulting suspension at room temperature for 20-30 minutes. The color should change, indicating complex formation.
-
-
Activation and Reaction Initiation:
-
In a separate vial, prepare a 0.1 M solution of KOH in anhydrous 2-propanol.
-
To the catalyst mixture, add 0.4 mL of the 0.1 M KOH solution (0.04 mmol, 4 mol%).
-
Stir the mixture at 80 °C for 15 minutes. The solution should become a deep, homogeneous color, indicating the formation of the active ruthenium hydride species.
-
Cool the solution to room temperature.
-
Add acetophenone (120 mg, 1.0 mmol, 100 mol%) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Summary and Expected Outcomes
The performance of chiral amino alcohol ligands in ATH is well-documented. Based on analogous systems, the following outcomes can be anticipated.[4][8]
| Parameter | Expected Range/Value | Notes |
| Substrate | Acetophenone | A standard benchmark substrate for this reaction. |
| Catalyst Loading (Ru) | 0.5 - 2.0 mol% | Lower loadings may be possible with optimization. |
| Ligand:Ru Ratio | 2:1 to 1.1:1 | A slight excess of ligand is often used. |
| Base | KOH or t-BuOK | The choice and stoichiometry of the base can significantly impact reaction rate and selectivity. |
| Temperature | 40 - 82 °C | Higher temperatures generally increase the reaction rate but may slightly decrease enantioselectivity. |
| Conversion | >95% | Typically high conversions are achieved. |
| Enantiomeric Excess (ee) | 80 - 95% ee | The inherent rigidity of the morpholine ring is expected to provide good to excellent enantioselectivity. The absolute configuration will be dictated by the (R)-ligand. |
Application II: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic asymmetric addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction, providing reliable access to chiral secondary alcohols.[9] Chiral amino alcohols are among the most effective ligands for this transformation, forming a chiral zinc-alkoxide complex in situ that delivers the alkyl group to the aldehyde with high facial selectivity.[10][11]
Causality and Mechanistic Rationale
The reaction is initiated by the formation of a dimeric zinc-alkoxide complex between the (R)-Morpholin-2-ylmethanol ligand and diethylzinc. This chiral complex then coordinates an aldehyde molecule. The enantioselective step involves the intramolecular transfer of an ethyl group from one zinc atom to the coordinated aldehyde, proceeding through a well-organized, chair-like transition state. The stereochemistry of the ligand directly controls the approach of the aldehyde and the subsequent stereochemical outcome of the addition.[9]
Figure 2: Experimental workflow for the enantioselective addition of diethylzinc to an aldehyde using this compound.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol provides a step-by-step method for the addition of diethylzinc to benzaldehyde, a standard model reaction for evaluating ligand performance.
Materials:
-
This compound (Ligand)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (For deprotonation of HCl salt)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (Substrate)
-
Anhydrous Toluene or Hexane (Solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ligand Preparation (Free Base Generation):
-
Note: This step is necessary due to the use of the hydrochloride salt. If the free base is available, this step can be omitted.
-
In a dry Schlenk flask under an inert atmosphere, suspend this compound (7.7 mg, 0.05 mmol, 5 mol%) in 2 mL of anhydrous toluene.
-
Cool the suspension to 0 °C.
-
Slowly add n-Butyllithium (31 µL, 0.05 mmol, 1.0 equivalent relative to ligand) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. This generates the lithium salt of the free base ligand in situ.
-
-
Catalyst Formation and Reaction:
-
Cool the ligand solution to 0 °C.
-
Add diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (106 mg, 1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction at 0 °C. Monitor progress by TLC. The reaction is typically complete in 12-24 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure (R)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The synthesis of chiral products from achiral starting materials is, by definition, a confirmation of the catalyst's efficacy. Key validation checkpoints include:
-
Reproducibility: Consistent enantioselectivity across multiple runs confirms the robustness of the protocol.
-
Control Experiments: Running the reaction without the chiral ligand should result in a racemic product (0% ee), unequivocally demonstrating the ligand's role in inducing asymmetry.
-
Product Characterization: Full characterization of the product (¹H NMR, ¹³C NMR) confirms the chemical transformation, while chiral chromatography validates the asymmetric induction.
By following these detailed procedures, researchers in drug discovery and process development can confidently employ this compound as a reliable and effective ligand for constructing key chiral alcohol intermediates.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of (R)-Morpholin-2-ylmethanol Hydrochloride
Introduction: The Analytical Challenge of (R)-Morpholin-2-ylmethanol Hydrochloride and the Necessity for Derivatization
This compound is a chiral molecule featuring a secondary amine within the morpholine ring and a primary alcohol.[1] This combination of polar functional groups results in low volatility and potential for challenging chromatographic analysis, particularly in gas chromatography (GC). Furthermore, its lack of a strong chromophore or fluorophore makes sensitive detection in high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detectors problematic.[2] Derivatization, the chemical modification of an analyte, is a crucial strategy to overcome these analytical hurdles.[3][4] By converting the polar amine and alcohol groups into less polar, more volatile, and more readily detectable derivatives, we can significantly improve chromatographic resolution, sensitivity, and overall method robustness.[5][6]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound for both GC and HPLC analysis. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the foundational knowledge to successfully implement and adapt these techniques.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of (R)-Morpholin-2-ylmethanol.[6] This is typically achieved by replacing the active hydrogens on the amine and alcohol groups with non-polar moieties.
A. Silylation: A Versatile Approach for Volatility Enhancement
Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[5][6] The resulting TMS derivatives are significantly more volatile and less polar than the parent compound, leading to improved peak shape and resolution in GC.[5]
Causality of Experimental Choices:
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for both amines and alcohols.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization of the sterically hindered secondary amine.
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, all glassware and solvents must be anhydrous.[6][7]
-
Two-Step Derivatization (Methoximation followed by Silylation): For compounds containing carbonyl groups that can exist in equilibrium with their enol tautomers, a preliminary methoximation step is often employed to prevent the formation of multiple derivatives.[8] While (R)-Morpholin-2-ylmethanol does not have a carbonyl group, this information is crucial for broader application.
Experimental Protocol: Silylation of this compound
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. To remove any residual moisture, dry the sample under a gentle stream of nitrogen or in a vacuum desiccator.
-
Reconstitution: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine also acts as a catalyst and an acid scavenger.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
dot
Caption: Silylation workflow for (R)-Morpholin-2-ylmethanol.
Expected Mass Spectral Characteristics:
The electron ionization (EI) mass spectrum of the di-TMS derivative of (R)-Morpholin-2-ylmethanol is expected to show characteristic fragments resulting from the silyl groups. Key ions to monitor include m/z 73 (the trimethylsilyl cation, [Si(CH₃)₃]⁺), which is often the base peak, and ions corresponding to the loss of a methyl group ([M-15]⁺).[9]
| Derivative | Key Fragment Ions (m/z) |
| Di-TMS-(R)-Morpholin-2-ylmethanol | 73, [M-15]⁺, [M-CH₂OTMS]⁺ |
B. Chiral Derivatization for Enantiomeric Separation on Achiral Columns
To determine the enantiomeric purity of (R)-Morpholin-2-ylmethanol, derivatization with a chiral derivatizing agent (CDA) can be employed. This reaction creates diastereomers that can be separated on a standard achiral GC column.[10]
Causality of Experimental Choices:
-
Reagent Selection: Trifluoroacetyl-L-prolyl chloride (L-TPC) is a CDA that reacts with both the secondary amine and primary alcohol to form diastereomeric amides and esters, respectively.[11] The resulting derivatives are volatile and suitable for GC analysis.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Chiral Derivatization with L-TPC
-
Sample Preparation: Dry approximately 1 mg of this compound as described in the silylation protocol.
-
Reconstitution: Dissolve the dried sample in 200 µL of anhydrous dichloromethane.
-
Derivatization: Add 50 µL of triethylamine (TEA) as a base, followed by 50 µL of a 10 mg/mL solution of L-TPC in anhydrous dichloromethane.
-
Reaction: Vortex the mixture and let it react at room temperature for 30 minutes.
-
Work-up: Add 500 µL of 1 M HCl to quench the reaction and remove excess TEA. Vortex and centrifuge.
-
Extraction: Carefully transfer the organic (bottom) layer to a clean vial.
-
Analysis: Inject 1 µL of the organic layer into the GC-MS.
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is primarily used to introduce a chromophore or fluorophore into the molecule, enabling sensitive detection.[2][4]
A. Dansylation for Fluorescence Detection
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to produce highly fluorescent sulfonamide derivatives.[2][12]
Causality of Experimental Choices:
-
pH Control: The dansylation reaction is optimal at a pH of 9.5-10.5 to ensure the secondary amine is in its unprotonated, nucleophilic state.[2]
-
Quenching: Excess dansyl chloride can hydrolyze to the fluorescent dansyl sulfonic acid, which can interfere with the analysis. A quenching step with a primary amine like ammonia is often included.[2][4]
Experimental Protocol: Dansylation of this compound
-
Reagent Preparation:
-
Dansyl Chloride Solution (2 mg/mL): Dissolve 20 mg of dansyl chloride in 10 mL of acetone. Prepare fresh daily and protect from light.
-
Bicarbonate Buffer (100 mM, pH 10): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 10 with 1 M NaOH.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Derivatization: In a microcentrifuge tube, mix 50 µL of the sample solution with 100 µL of the bicarbonate buffer. Add 150 µL of the dansyl chloride solution.
-
Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 50 µL of 2% (v/v) aqueous ammonia solution to consume excess dansyl chloride and incubate for an additional 15 minutes at 60°C.
-
Analysis: After cooling, inject an appropriate volume of the reaction mixture into the HPLC system with a fluorescence detector (e.g., excitation at 340 nm, emission at 530 nm).
dot
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of (R)-Morpholin-2-ylmethanol Hydrochloride Derivatives
Abstract and Strategic Overview
(R)-Morpholin-2-ylmethanol and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. They constitute the core scaffold of numerous pharmacologically active compounds, including novel antibiotics and anticancer agents.[1][2] The precise three-dimensional arrangement of the stereocenter adjacent to the ring oxygen is frequently critical for biological activity, making the large-scale production of the enantiomerically pure (R)-isomer a significant challenge in pharmaceutical manufacturing.[3]
This document provides a detailed guide for the robust and scalable synthesis of (R)-Morpholin-2-ylmethanol hydrochloride. We will move beyond a singular synthetic route to discuss the strategic choices available to process chemists, ultimately focusing on a practical and economically viable pathway suitable for kilogram-scale production. The core strategies for achieving the desired chirality include:
-
Asymmetric Synthesis: Creating the stereocenter catalytically after the formation of the morpholine ring. This is often achieved through asymmetric hydrogenation of a dehydromorpholine precursor, offering high efficiency and atom economy.[4][5][6]
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as chiral amino alcohols, to construct the morpholine ring with the desired stereochemistry already in place.
-
Chiral Resolution: Synthesizing a racemic mixture of the target molecule or a key intermediate and subsequently separating the enantiomers. This can be accomplished via diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution.[7][8]
While asymmetric hydrogenation represents a state-of-the-art approach with excellent enantioselectivity, the requirement for specialized ligands and high-pressure equipment can present significant capital investment.[4] Therefore, for many applications, a classical resolution approach offers a more accessible, cost-effective, and readily scalable solution. This guide will detail a process centered on the diastereomeric resolution of a racemic intermediate.
Figure 1: Overview of primary synthetic strategies for obtaining enantiopure (R)-Morpholin-2-ylmethanol.
Recommended Large-Scale Synthetic Workflow
The recommended pathway involves a four-stage process designed for scalability and process control. It begins with the synthesis of a racemic N-protected morpholin-2-ylmethanol, followed by a classical diastereomeric resolution, liberation of the desired enantiomer, and final conversion to the stable hydrochloride salt.
Figure 2: Recommended four-stage workflow for the large-scale synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Stage 1: Synthesis of Racemic N-Benzyl-morpholin-2-ylmethanol
-
Rationale: The benzyl group serves as a robust protecting group for the morpholine nitrogen, preventing side reactions in subsequent steps. It can be reliably removed under standard hydrogenolysis conditions, which are clean and scalable. This precursor is readily synthesized from commercially available starting materials.
Protocol:
-
Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, add diethanolamine (2.10 kg, 20.0 mol) and toluene (20 L).
-
Addition: While stirring, add benzylamine (2.14 kg, 20.0 mol) followed by para-toluenesulfonic acid monohydrate (190 g, 1.0 mol).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and collect the water evolved using a Dean-Stark trap. The reaction is typically complete within 16-24 hours, or when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with 1 M sodium hydroxide solution (10 L) and brine (10 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-benzyl-morpholine as an oil.
-
Hydroxymethylation: Dissolve the crude N-benzyl-morpholine in a mixture of tetrahydrofuran (THF, 15 L) and water (1.5 L). Cool the solution to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (3.74 kg, 21.0 mol) portion-wise, maintaining the internal temperature below 10 °C. Stir for 2 hours at 0-5 °C.
-
Slowly add a solution of sodium borohydride (1.51 kg, 40.0 mol) in 1 M NaOH (5 L), keeping the temperature below 15 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Final Work-up: Quench the reaction by the slow addition of acetone (2 L). Extract the mixture with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield racemic N-benzyl-morpholin-2-ylmethanol as a viscous oil.
Stage 2 & 3: Chiral Resolution and Free Base Liberation
-
Rationale: Chiral resolution via diastereomeric salt formation is a classic, reliable method for separating enantiomers on a large scale.[8] (R)-(-)-Mandelic acid is selected as the resolving agent due to its commercial availability, relatively low cost, and tendency to form highly crystalline salts with amines, facilitating separation by filtration. The choice of solvent (e.g., ethanol/water) is critical to ensure that the desired diastereomeric salt selectively precipitates while the other remains in solution.
Protocol:
-
Salt Formation: Dissolve the crude racemic N-benzyl-morpholin-2-ylmethanol (approx. 20.0 mol) in ethanol (25 L) in a 100 L reactor. Heat the solution to 60 °C.
-
In a separate vessel, dissolve (R)-(-)-mandelic acid (1.52 kg, 10.0 mol, 0.5 equivalents) in ethanol (10 L).
-
Slowly add the mandelic acid solution to the amine solution at 60 °C.
-
Crystallization: Slowly cool the mixture to room temperature over 4-6 hours, then further cool to 0-5 °C and hold for at least 12 hours to allow for complete crystallization of the diastereomeric salt.
-
Isolation: Collect the precipitated solid by filtration and wash the filter cake with cold ethanol (2 x 5 L). This solid is the (R)-amine-(R)-mandelate salt. The (S)-amine remains in the filtrate.
-
Purity Check: At this stage, a sample should be taken, converted to the free base, and analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). If the e.e. is below the desired specification (>99%), a recrystallization from ethanol may be necessary.
-
Free Base Liberation: Suspend the isolated diastereomeric salt in a mixture of toluene (20 L) and water (20 L).
-
Add 5 M sodium hydroxide solution until the aqueous layer reaches a pH of 12-14. Stir vigorously for 1 hour.[9]
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (R)-N-benzyl-morpholin-2-ylmethanol.
Stage 4: Debenzylation and Hydrochloride Salt Formation
-
Rationale: Catalytic hydrogenolysis is an effective and clean method for removing the N-benzyl protecting group. The final hydrochloride salt is prepared to enhance the stability, crystallinity, and handling properties of the final product.[3][10] Using HCl in a non-aqueous solvent like isopropanol or ether ensures the clean precipitation of the salt, minimizing impurities.[11][12]
Protocol:
-
Hydrogenolysis: Charge a suitable hydrogenation vessel with the (R)-N-benzyl-morpholin-2-ylmethanol (approx. 10.0 mol), ethanol (20 L), and 10% Palladium on Carbon (Pd/C, 50% wet, 200 g).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at 40 °C. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion (typically 4-8 hours), carefully vent the reactor and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure to obtain the crude (R)-Morpholin-2-ylmethanol free base.
-
Dissolve the crude amine in isopropanol (15 L) and cool the solution to 0-5 °C.
-
Slowly add a solution of 5-6 M HCl in isopropanol until the pH of the solution is acidic (pH 1-2).
-
Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete precipitation.
-
Final Isolation: Collect the solid product by filtration, wash the cake with cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.
Data Summary and Expected Results
The following table summarizes the expected outcomes for a production batch starting from 20.0 mol of diethanolamine.
| Stage | Intermediate / Product | Expected Yield | Purity (HPLC) | Enantiomeric Excess (e.e.) | Physical Form |
| 1 | Racemic N-Benzyl-morpholin-2-ylmethanol | 75-85% | >95% | N/A (Racemic) | Viscous Oil |
| 2/3 | (R)-N-Benzyl-morpholin-2-ylmethanol | 35-42% (from racemic) | >98% | >99% | Oil / Low-melting solid |
| 4 | (R)-Morpholin-2-ylmethanol HCl | 88-95% (from deprotection) | >99.5% | >99% | White to off-white solid |
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
The Versatile Chiral Synthon: Employing (R)-Morpholin-2-ylmethanol Hydrochloride in the Synthesis of Novel Compounds
Introduction: The Significance of the Chiral Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to impart favorable pharmacokinetic properties to drug candidates. Its incorporation often enhances aqueous solubility, metabolic stability, and oral bioavailability. When this scaffold is endowed with a defined stereocenter, as in (R)-Morpholin-2-ylmethanol hydrochloride, it becomes a powerful tool for the synthesis of enantiomerically pure compounds, which is critical for optimizing therapeutic efficacy and minimizing off-target effects. This guide provides a detailed exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of novel chemical entities.
This compound is a bifunctional chiral building block, presenting a secondary amine within the morpholine ring and a primary alcohol. This duality allows for a diverse range of chemical transformations, enabling its incorporation into a wide array of complex molecular architectures. The hydrochloride salt form enhances its stability and solubility in various reaction media.
Core Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the reactivity of its secondary amine and primary hydroxyl group. The choice of reaction conditions will dictate which functional group reacts, and protection strategies can be employed to achieve selective transformations.
N-Functionalization Reactions
The secondary amine of the morpholine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.
-
N-Alkylation: Introduction of alkyl, aryl, or heteroaryl moieties at the nitrogen atom is a common strategy to explore the structure-activity relationship (SAR) of a lead compound.
-
Amide Coupling: Formation of an amide bond by reacting the morpholine nitrogen with a carboxylic acid is a fundamental transformation in the synthesis of a vast number of biologically active molecules.
-
Reductive Amination: This reaction allows for the formation of a C-N bond by reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent.
O-Functionalization Reactions
The primary hydroxyl group can be functionalized to introduce a variety of substituents or to act as a linking point to other molecular fragments.
-
O-Alkylation and O-Arylation: Formation of ether linkages can be achieved under appropriate conditions.
-
Esterification: Reaction with carboxylic acids or their activated derivatives yields esters.
-
Activation: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution reactions.
Experimental Protocols and Methodologies
The following protocols are presented as detailed, self-validating systems for the application of this compound in key synthetic transformations.
Protocol 1: N-Alkylation of (R)-Morpholin-2-ylmethanol
This protocol describes a general procedure for the N-alkylation of (R)-Morpholin-2-ylmethanol using an alkyl halide.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base, suitable for deprotonating the hydrochloride salt to the free amine in situ and neutralizing the acid generated during the reaction. Its heterogeneity allows for easy removal by filtration.
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively high boiling point is suitable for reactions requiring heating.
-
Temperature: Refluxing the reaction mixture increases the reaction rate, ensuring completion in a reasonable timeframe.
Experimental Workflow:
Caption: Workflow for N-Alkylation.
Step-by-Step Methodology:
-
To a stirred suspension of this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in acetonitrile (10 mL/mmol of hydrochloride salt) is added the alkyl halide (1.1 eq.) at room temperature.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and the solid is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.
Data Presentation:
| Entry | Alkyl Halide | Product | Typical Yield (%) |
| 1 | Benzyl bromide | (R)-(4-benzylmorpholin-2-yl)methanol | 85-95 |
| 2 | Ethyl iodide | (R)-(4-ethylmorpholin-2-yl)methanol | 80-90 |
| 3 | 4-Nitrobenzyl bromide | (R)-(4-(4-nitrobenzyl)morpholin-2-yl)methanol | 82-92 |
Protocol 2: Amide Coupling with a Carboxylic Acid using EDC
This protocol details the formation of an amide bond between (R)-Morpholin-2-ylmethanol and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Causality Behind Experimental Choices:
-
Coupling Agent: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.[1] The water-soluble urea byproduct simplifies purification.
-
Additive: 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and minimize racemization, particularly when using chiral carboxylic acids.
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and any acidic species generated during the reaction without competing in the coupling reaction.
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common solvents for amide coupling reactions as they are generally inert and can dissolve a wide range of substrates.
Experimental Workflow:
Caption: Workflow for Amide Coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in DCM or DMF (10 mL/mmol of carboxylic acid) at 0 °C is added DIPEA (2.5 eq.).
-
The mixture is stirred at 0 °C for 15-30 minutes.
-
This compound (1.1 eq.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., DCM or Ethyl Acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Data Presentation:
| Entry | Carboxylic Acid | Product | Typical Yield (%) |
| 1 | Benzoic Acid | (R)-(4-benzoyl-morpholin-2-yl)methanol | 80-90 |
| 2 | 4-Chlorobenzoic Acid | (R)-(4-(4-chlorobenzoyl)morpholin-2-yl)methanol | 75-85 |
| 3 | Phenylacetic Acid | (R)-(4-(2-phenylacetyl)morpholin-2-yl)methanol | 78-88 |
Protocol 3: Reductive Amination with an Aldehyde
This protocol outlines the reductive amination of (R)-Morpholin-2-ylmethanol with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with the reducing agent and effectively dissolve the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion intermediate, which is then reduced by STAB.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and the aldehyde (1.0 eq.) in DCM (15 mL/mmol of hydrochloride salt) is added DIPEA (1.2 eq.).
-
The mixture is stirred at room temperature for 10-20 minutes.
-
Sodium triacetoxyborohydride (1.5 eq.) is added in portions, and the reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Data Presentation:
| Entry | Aldehyde | Product | Typical Yield (%) |
| 1 | Benzaldehyde | (R)-(4-benzylmorpholin-2-yl)methanol | 75-85 |
| 2 | 4-Fluorobenzaldehyde | (R)-(4-(4-fluorobenzyl)morpholin-2-yl)methanol | 70-80 |
| 3 | Cyclohexanecarboxaldehyde | (R)-(4-(cyclohexylmethyl)morpholin-2-yl)methanol | 65-75 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Morpholine and its derivatives can be corrosive and may cause skin and eye irritation.
Characterization of Novel Compounds
The synthesized novel compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a diverse range of novel compounds. Its bifunctional nature allows for selective modifications at both the nitrogen and oxygen centers, providing a powerful platform for generating libraries of compounds for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ this synthon in their synthetic endeavors. By understanding the underlying principles of its reactivity and adhering to robust experimental procedures, scientists can effectively leverage the unique properties of this compound to advance their research programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-Morpholin-2-ylmethanol Hydrochloride
Welcome to the technical support center for the synthesis of (R)-Morpholin-2-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on maximizing yield and ensuring the highest purity of your final product. My insights are drawn from extensive experience in synthetic chemistry and are grounded in established scientific principles. Every recommendation is intended to be a self-validating step in your experimental workflow.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a protected intermediate, most commonly an N-Boc or N-Benzyl protected (R)-2-(hydroxymethyl)morpholine. The final steps involve the deprotection of the nitrogen to yield the free base, followed by salt formation with hydrochloric acid. Each of these stages presents unique challenges that can significantly impact the overall yield and purity.
II. Troubleshooting Guide: From Protected Intermediate to Final Salt
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Deprotection of the N-Protected Intermediate
Question 1: My N-Boc deprotection of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete N-Boc deprotection is a frequent issue that directly impacts the purity of the free base and can complicate the final salt formation. The primary causes are often related to the choice of acid, solvent, and reaction conditions.
-
Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. Insufficient acid strength or concentration, or the presence of acid-scavenging impurities, can lead to a stalled reaction.
-
Troubleshooting & Optimization:
-
Choice of Acidic Reagent: While various acids can be used, a solution of HCl in an organic solvent is often preferred for a clean reaction that directly sets up the subsequent hydrochloride salt formation. Trifluoroacetic acid (TFA) is also effective but will require a salt exchange step.
-
Solvent System: Dioxane and methanol are common solvents for this deprotection. Methanol can sometimes participate in the reaction, so ensure your conditions are optimized. Using HCl in dioxane is a robust choice.[1]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is the primary indicator of completion.
-
Workup Procedure: After deprotection, a careful workup is necessary to remove byproducts. If you are not proceeding directly to the hydrochloride salt, a mild basic wash (e.g., with NaHCO₃ solution) followed by extraction with an organic solvent can isolate the free base. However, be aware that (R)-Morpholin-2-ylmethanol has some water solubility, so multiple extractions with a solvent like dichloromethane (DCM) or ethyl acetate are recommended.
-
Question 2: I am struggling with the N-debenzylation of (R)-4-benzyl-2-(hydroxymethyl)morpholine. Catalytic hydrogenation with Pd/C is slow and often incomplete. What can I do to improve this step?
Answer: N-debenzylation via catalytic hydrogenation can be sensitive to catalyst activity, substrate purity, and reaction setup.
-
Causality: The benzyl group is removed by hydrogenolysis, where the C-N bond is cleaved by hydrogen gas on the surface of a palladium catalyst. The efficiency of this process depends on the accessibility of the catalyst's active sites and the absence of catalyst poisons.
-
Troubleshooting & Optimization:
-
Catalyst Quality and Loading: Ensure you are using a high-quality palladium on carbon (Pd/C) catalyst. If the reaction is sluggish, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial. Sometimes, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn debenzylations.
-
Solvent and pH: The reaction is typically carried out in alcoholic solvents like methanol or ethanol. Acidifying the reaction mixture with a small amount of HCl can improve the reaction rate by preventing the amine product from poisoning the catalyst.[2]
-
Hydrogen Source and Pressure: While balloon pressure can work, using a Parr shaker or a similar hydrogenation apparatus that allows for higher hydrogen pressures (e.g., 50 psi) will significantly accelerate the reaction.
-
Reaction Time and Monitoring: These reactions can sometimes take up to 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Alternative Methods: If catalytic hydrogenation remains problematic, consider alternative debenzylation methods, though these are often harsher. Dissolving metal reductions, such as with sodium in liquid ammonia, are effective but have limited functional group tolerance.[3]
-
B. Isolation and Purification of (R)-Morpholin-2-ylmethanol (Free Base)
Question 3: After deprotection and workup, my isolated (R)-Morpholin-2-ylmethanol free base is an oil that is difficult to purify. How can I ensure its purity before forming the hydrochloride salt?
Answer: The purity of the free base is paramount for obtaining a high-yield, crystalline hydrochloride salt. Oily products often indicate the presence of residual solvents or impurities from the deprotection step.
-
Causality: (R)-Morpholin-2-ylmethanol is a relatively low-melting solid or a viscous oil at room temperature, making non-crystalline purification methods challenging. Its polarity and potential for hydrogen bonding can lead to difficulties in chromatographic separation and efficient removal of solvents.
-
Troubleshooting & Optimization:
-
Azeotropic Removal of Solvents: If you suspect residual solvents, co-evaporation with a solvent that forms a low-boiling azeotrope with the suspected contaminant can be effective. For example, co-evaporation with toluene can help remove water.
-
Short-Path Distillation: For larger quantities, purification by short-path distillation under high vacuum can be an excellent method to obtain pure, anhydrous (R)-Morpholin-2-ylmethanol.
-
Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of DCM and methanol, is typically required to prevent streaking and ensure good separation.
-
C. Formation and Isolation of this compound
Question 4: When I add HCl to my solution of (R)-Morpholin-2-ylmethanol, I get an oily precipitate instead of a crystalline solid. What is causing this, and how can I induce crystallization?
Answer: The formation of an oil or an amorphous solid during salt formation is a common issue, often stemming from impurities, solvent choice, or the rate of precipitation.
-
Causality: Rapid precipitation from a highly concentrated solution or in the presence of impurities that inhibit crystal lattice formation can lead to an "oiled out" product. The choice of solvent also plays a critical role in determining the solubility of the salt and the kinetics of crystallization.
-
Troubleshooting & Optimization:
-
Solvent System: The ideal solvent system should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. This allows for controlled precipitation. Common choices include isopropanol (IPA), ethanol, or mixtures of ethers (like MTBE or diethyl ether) with alcohols.
-
Controlled Addition of HCl: Add the HCl solution (e.g., HCl in isopropanol or dioxane) slowly to a stirred solution of the free base at room temperature or slightly below. Rapid addition can lead to supersaturation and oiling out.
-
Temperature Control: Sometimes, cooling the solution after HCl addition can promote crystallization. However, in some cases, allowing the solution to stand at room temperature for an extended period is more effective.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce crystallization in a supersaturated solution.
-
Solvent/Anti-Solvent Precipitation: Dissolve the free base in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane) after the addition of HCl.
-
Question 5: My yield of the final hydrochloride salt is low, even though the deprotection reaction went to completion. Where am I losing my product?
Answer: Low yield in the final step can be attributed to several factors, including mechanical losses, incomplete precipitation, or the formation of soluble byproducts.
-
Causality: The solubility of the hydrochloride salt in the chosen crystallization solvent, even if low, can still lead to significant losses in the mother liquor. Additionally, if the pH of the final mixture is not optimal, some of the product may remain in solution.
-
Troubleshooting & Optimization:
-
Optimize the Crystallization Solvent: Experiment with different solvent systems to find one that minimizes the solubility of your hydrochloride salt. Refer to the table below for starting points.
-
Concentration and Cooling: After precipitation begins, you can sometimes increase the yield by slowly cooling the mixture in an ice bath to further decrease the salt's solubility.
-
Washing the Precipitate: When washing the filtered solid, use a cold, anhydrous solvent in which the salt is known to be poorly soluble (e.g., cold diethyl ether or acetone) to avoid redissolving the product.
-
Check the pH: Ensure that you have added a slight excess of HCl to ensure complete conversion to the salt. You can test the pH of the mother liquor with pH paper.
-
III. Data Summary and Protocols
Table 1: Solvent Selection for Hydrochloride Salt Formation
| Solvent System | Rationale | Expected Outcome |
| Isopropanol (IPA) | Good solvent for the free base, moderate for the HCl salt. | Often yields good quality crystals upon cooling. |
| Ethanol/Diethyl Ether | Ethanol solubilizes the free base, while ether acts as an anti-solvent for the salt. | Allows for controlled precipitation. |
| Dichloromethane (DCM) | Good solvent for the free base. | Can be used to dissolve the base before adding an ethereal HCl solution and an anti-solvent. |
| Ethyl Acetate | Moderate solvent for the free base, poor for the HCl salt. | Can be a good single-solvent system for precipitation. |
Experimental Protocol: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes).
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
If precipitation occurs during the reaction, you may need to add more dioxane or a co-solvent to maintain stirring.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the resulting residue, add a suitable crystallization solvent (e.g., isopropanol) and heat gently to dissolve.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Collect the crystalline product by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.
IV. Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A step-by-step workflow for troubleshooting low yield.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound? A1: Pure this compound should be a white to off-white crystalline solid. It is generally stable under normal laboratory conditions but should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, as it is hygroscopic.
Q2: Can I use aqueous HCl for the salt formation? A2: While aqueous HCl can be used, it is generally not recommended for the final crystallization step if a highly pure, anhydrous product is desired. The presence of water can significantly increase the solubility of the salt, leading to lower yields, and may result in the product being isolated as a hydrate. Using a solution of HCl in an anhydrous organic solvent is preferable.
Q3: How do I confirm the enantiomeric purity of my final product? A3: The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC). This typically requires derivatizing the amino alcohol with a chiral resolving agent or using a chiral stationary phase.
Q4: My final product has a broad melting point range. What does this indicate? A4: A broad melting point range is a strong indicator of impurity. The impurity could be the other enantiomer, residual starting material from the deprotection step, or inorganic salts from the workup. Re-crystallization from an appropriate solvent system is recommended to improve purity.
VI. References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Somlai, C., Peter, A., Forgo, P., & Penke, B. (2003). One-Pot Synthesis of N-Protected β-Chiral Amino Alcohols. Synthetic Communications, 33(11), 1815–1820.
-
Kanth, J. V. B., & Reddy, M. P. (2004). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of Chemical Research, 2004(2), 147-148.
-
Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of chiral 1,2-amino alcohols. Synlett, 1998(5), 449-456.
-
AvBaeyer. (2019, October 31). De-protection of N-Benzyl groups. Sciencemadness Discussion Board. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Removal of benzyl protecting groups without affecting other functionalities. Retrieved from --INVALID-LINK--
-
Ojala, K., Svanbäck, S., Laitinen, R., Lehto, V. P., & Juppo, A. M. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
References
Technical Support Center: Purification Strategies for (R)-Morpholin-2-ylmethanol Hydrochloride
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for (R)-Morpholin-2-ylmethanol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount for the success of subsequent synthetic steps and the quality of the final compound.[1]
This document provides in-depth, field-proven insights into common purification challenges, offering solutions in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring you can adapt these strategies to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning your purification workflow.
Q1: My final product is a sticky, hygroscopic oil or a waxy solid, not the crystalline powder I expected. What's happening?
A: This is a very common issue. There are two primary causes:
-
Presence of Impurities: Even small amounts of residual solvents or synthetic byproducts can disrupt the crystal lattice, preventing the formation of a well-ordered solid and leading to an amorphous or oily product.
-
Hygroscopicity: Amine salts, including this one, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This absorbed water can act as an impurity, lowering the melting point and resulting in a sticky or gummy appearance.
Solution: Ensure all solvents used in the final steps are anhydrous. Handle the material under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration and drying. If impurities are suspected, a more rigorous purification method, such as chromatography of the free base before salt formation, is recommended.
Q2: What are the most common impurities I should be looking for?
A: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in your crude product.
-
Reagents from Salt Formation: If using HCl gas or a solution of HCl in an organic solvent, excess HCl can be present. Conversely, if the reaction is incomplete, you will have a mixture of the free base and the salt.
-
Synthetic Byproducts: For syntheses involving protecting groups (e.g., a benzyl group on the morpholine nitrogen), impurities can include the deprotected starting material or residual hydrogenation catalyst (like Palladium).[3]
-
Enantiomeric Impurities: The presence of the (S)-enantiomer is a critical purity parameter. Its level should be assessed using a suitable chiral analytical method.
Q3: How do I confirm the purity, identity, and enantiomeric excess of my final product?
A: A multi-pronged analytical approach is essential for validation:
-
Identity Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the compound and detecting non-volatile impurities.
-
-
Enantiomeric Purity:
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (e.e.). A specialized chiral column is required. For a similar compound, a mobile phase of hexane:isopropanol:diethylamine has been shown to be effective.[4]
-
Q4: Is it better to purify the free base of (R)-Morpholin-2-ylmethanol first and then form the hydrochloride salt?
A: Yes, this is often the most robust strategy for achieving high purity. The free base is less polar and more amenable to standard purification techniques like silica gel or specialized ion-exchange chromatography. Purifying the neutral free base allows for the efficient removal of non-basic impurities. Once the free base is pure, the hydrochloride salt can be formed by treating it with a stoichiometric amount of anhydrous HCl.[4] This final step is often a purification in itself, as the desired salt precipitates from a suitable organic solvent, leaving behind any remaining soluble impurities.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during purification experiments.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the solvent even at low temperatures.[5] 2. Excessive Solvent: Too much solvent was used, keeping the product dissolved even after cooling. 3. Premature Crystallization: Crystals formed on the filter paper during a hot filtration step. | 1. Re-evaluate Solvents: Test solubility in a range of solvents to find one where the compound is soluble when hot but poorly soluble when cold. Common systems include isopropanol/ether or ethanol/ethyl acetate.[6] 2. Concentrate the Solution: Carefully evaporate some of the solvent and attempt to recrystallize again. 3. Pre-heat Equipment: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling. |
| Product "Oiling Out" During Recrystallization | 1. High Impurity Level: Impurities can act as a eutectic mixture, depressing the melting point of your compound below the temperature of the solution. 2. Solvent is Too Nonpolar: The compound has limited solubility and separates as a liquid phase. 3. Solution is Too Concentrated: Supersaturation can lead to rapid, disordered precipitation as an oil rather than slow, ordered crystal growth. | 1. Pre-Purify: Clean the material first using a different method (e.g., chromatography) to remove the bulk of impurities. 2. Adjust Solvent System: Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then allow for slow cooling. 3. Dilute and Re-heat: Add more hot solvent until the oil dissolves completely, then cool the solution very slowly, perhaps with scratching the flask to induce nucleation. |
| Poor Separation or Streaking on a Silica Gel Column | 1. Strong Acid-Base Interaction: The basic nitrogen of the morpholine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This causes tailing and poor elution. | 1. Modify the Mobile Phase: Add a small amount (0.5-1%) of a competing base, like triethylamine or ammonia (in methanol), to your eluent. This will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.[7] 2. Use a Different Stationary Phase: Switch to a deactivated or basic stationary phase like alumina (basic or neutral) or amine-functionalized silica.[7] |
| Incomplete Salt Formation | 1. Insufficient HCl: A sub-stoichiometric amount of hydrochloric acid was used. 2. Presence of Water: The reaction was not performed under anhydrous conditions. Water can interfere with the salt formation and precipitation in organic solvents. | 1. Check Stoichiometry: Ensure at least one full equivalent of HCl is added. Monitor the pH of an aqueous aliquot to confirm it is acidic. 2. Use Anhydrous Conditions: Use anhydrous solvents (e.g., diethyl ether, ethanol) and a solution of anhydrous HCl for the reaction.[4] |
Visualized Workflow: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the state of your crude material.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is ideal for crude material that is already substantially pure (>90%) and solid.
-
Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your crude material in various solvent systems (e.g., isopropanol, ethanol, methanol/diethyl ether, isopropanol/ethyl acetate). The ideal system is one where the compound dissolves completely upon heating but becomes insoluble and precipitates upon cooling to room temperature or 0°C.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or the more polar solvent of a binary system) to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow evaporation and promote larger crystal growth. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over a drying agent, to remove all residual solvent.
Protocol 2: Purification via Strong Cation Exchange (SCX) Chromatography
This method is highly effective for purifying the free base from neutral or acidic impurities, making it ideal for oily or very impure crude material. This protocol is adapted from a similar purification for a related morpholine derivative.[3]
-
Preparation of Free Base: Dissolve the crude hydrochloride salt in a minimum amount of water and basify the solution to pH >12 with a strong base (e.g., 2M NaOH). Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base, likely as an oil.
-
Column Preparation: Use a pre-packed SCX cartridge or pack a glass column with SCX silica. Condition the column by washing with a polar organic solvent like methanol.
-
Loading: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or DCM) and load it onto the conditioned SCX column.
-
Washing (Impurity Elution): Wash the column with several column volumes of methanol. This will elute any neutral or acidic impurities while your basic compound remains bound to the acidic stationary phase.
-
Elution of Product: Elute the desired free base from the column using a solution of ammonia in methanol (typically 2M). The basic ammonia solution protonates the ammonia, which then displaces your compound from the resin.
-
Concentration: Collect the basic fractions and concentrate them under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in an anhydrous solvent (e.g., anhydrous ethanol or diethyl ether). Add a stoichiometric amount (1.0 eq) of an anhydrous solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.[4]
-
Isolation: The pure this compound should precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under high vacuum.
References
- 1. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
addressing stability and storage issues of (R)-Morpholin-2-ylmethanol hydrochloride.
Welcome to the technical support center for (R)-Morpholin-2-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this important chiral building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, where its specific stereochemistry is often crucial for biological activity. As with many amine hydrochlorides, its stability and handling require careful consideration to prevent degradation and ensure reproducible outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and use of this compound.
Issue 1: Inconsistent or Poor Yields in Subsequent Reactions
Question: "I'm seeing variable or lower-than-expected yields in my reactions using this compound from a previously opened bottle. What could be the cause?"
Answer:
This is a common issue often linked to the degradation of the starting material. The primary culprits are exposure to moisture and atmospheric oxygen.
-
Causality: this compound is an amine salt, and like many amine hydrochlorides, it is hygroscopic, meaning it readily absorbs moisture from the air. The absorbed water can act as a medium for various degradation reactions. Furthermore, the morpholine ring, while relatively stable, can be susceptible to oxidative cleavage over time, especially in the presence of light and atmospheric oxygen. This degradation can lead to the formation of impurities that may interfere with your reaction or reduce the effective concentration of the desired starting material.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, it is advisable to re-analyze the material using a suitable analytical technique like HPLC or NMR to check for the presence of degradation products.
-
Ensure Proper Storage: Always store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, refrigeration at 2-8°C is recommended to slow down potential degradation processes.
-
Minimize Exposure: When weighing out the compound, do so in a controlled environment with low humidity if possible. Minimize the time the container is open to the atmosphere.
-
Issue 2: Physical Changes in the Solid Compound
Question: "My this compound, which was a crystalline powder, now appears clumpy or has a slightly off-white to yellowish color. Is it still usable?"
Answer:
Physical changes like clumping or discoloration are strong indicators of moisture absorption and potential chemical degradation.
-
Causality:
-
Clumping: This is a direct result of the compound's hygroscopic nature. As it absorbs water, the powder will begin to cake or clump together.
-
Discoloration: A change from white to off-white or yellow can signify the formation of degradation products. Oxidative degradation of the morpholine moiety can lead to the formation of chromophoric impurities.
-
-
Troubleshooting Steps:
-
Assess the Extent of Change: Minor clumping might be reversible by drying the material under a vacuum. However, significant discoloration often indicates irreversible chemical change.
-
Analytical Verification: As with inconsistent yields, the most reliable way to determine usability is to analyze a small sample via HPLC, LC-MS, or NMR to identify and quantify any impurities.
-
Purification (with caution): If the compound is critical and a fresh batch is unavailable, recrystallization may be an option to remove impurities. However, this should be a last resort and the purified material must be thoroughly characterized before use.
-
Issue 3: Solubility Problems
Question: "I'm having trouble dissolving this compound in a solvent in which it was previously soluble. What's going on?"
Answer:
Difficulty with solubility can be due to the presence of insoluble degradation products or a change in the pH of your solution.
-
Causality: The hydrochloride salt form of (R)-Morpholin-2-ylmethanol is used to enhance its solubility in aqueous and some organic solvents. If the compound has degraded, the resulting impurities may have different solubility profiles. Additionally, if the solution is not sufficiently acidic, the free amine form may be present, which can have lower solubility in certain solvents compared to the hydrochloride salt.
-
Troubleshooting Steps:
-
Check the pH: Ensure the pH of your solvent system is appropriate to maintain the protonated, more soluble form of the amine.
-
Filter if Necessary: If you observe suspended particles, it may be due to insoluble impurities. You can attempt to filter the solution, but be aware that this will reduce the concentration of your reagent if the undissolved material is the desired compound.
-
Re-evaluate Solvent Choice: If degradation is suspected, consider if a different solvent might better accommodate both the starting material and any potential minor impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and oxygen, which are the primary drivers of degradation.
Q2: Is it safe to handle this compound on an open bench?
A2: While not acutely toxic, it is classified as a skin and eye irritant. It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: What are the likely degradation pathways for this compound?
A3: While specific studies on this compound are not widely published, the degradation is expected to primarily involve the morpholine ring. Potential pathways include oxidative ring cleavage, which can be initiated by light, heat, or oxidizing agents. This can lead to the formation of open-chain amino-ether compounds.
Q4: How can I establish a stability-indicating analytical method for this compound?
A4: A robust stability-indicating method, typically using HPLC with UV or MS detection, is crucial. The method should be able to separate the parent compound from potential degradation products. To validate the method, you can perform forced degradation studies where the compound is subjected to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.
Q5: My sample arrived at room temperature, but the recommended storage is 2-8°C. Is it compromised?
A5: Shipping at ambient temperatures for short durations is generally acceptable and does not typically lead to significant degradation. However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions of 2-8°C to ensure its stability over time.
Part 3: Data and Protocols
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential chemical degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidative degradation of the morpholine ring. |
| Container | Tightly sealed, opaque or amber vial | To prevent moisture ingress and exposure to light. |
| Handling | In a well-ventilated area or fume hood | To avoid inhalation of the powder. |
| PPE | Safety glasses, gloves, lab coat | To prevent skin and eye irritation. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, with an emphasis on maintaining compound integrity.
-
Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Gather all necessary equipment: a calibrated balance, a clean and dry volumetric flask, and the chosen solvent.
-
-
Weighing:
-
In a fume hood, quickly and accurately weigh the desired amount of the compound into a suitable container.
-
Minimize the time the main storage container is open.
-
-
Dissolution:
-
Transfer the weighed powder to the volumetric flask.
-
Add approximately 70-80% of the final volume of the desired solvent.
-
Gently swirl or sonicate the flask to ensure complete dissolution. The hydrochloride salt form generally has good solubility in water and lower alcohols.
-
-
Final Preparation and Storage:
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If the solution is not for immediate use, it should be stored in a tightly sealed container at 2-8°C, protected from light. For longer-term storage of solutions, consider aliquoting to avoid repeated freeze-thaw cycles if applicable.
-
Part 4: Visualizing Degradation and Stability
Troubleshooting Logic for Compound Stability
The following diagram illustrates a decision-making workflow for assessing the stability of this compound when encountering unexpected experimental results.
Caption: Decision workflow for troubleshooting stability issues.
troubleshooting common problems in (R)-Morpholin-2-ylmethanol hydrochloride reactions
Welcome to the technical support center for (R)-Morpholin-2-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile chiral building block. My aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures or suboptimal results in a question-and-answer format.
Issue 1: My reaction is not proceeding, or the yield is extremely low.
Question: I've added my electrophile to a solution of this compound, but after stirring for an extended period, TLC/LC-MS analysis shows only starting material. What is the likely cause?
Answer: The most probable reason for this observation is the failure to convert the hydrochloride salt to its free base form. The nitrogen atom in the morpholine ring is protonated in the hydrochloride salt, rendering it non-nucleophilic.[1][2] For the nitrogen to participate in a reaction (e.g., alkylation, acylation, or coupling), it must be deprotonated to its free amine form.
Causality: The hydrochloride salt form of an amine is stable, often crystalline, and more water-soluble, which is advantageous for storage and handling.[3][4] However, the proton on the nitrogen atom effectively blocks the lone pair of electrons required for nucleophilic attack.[5] Attempting a reaction with the salt form without prior neutralization is a common oversight that leads to reaction failure.
Recommended Protocol: Free-Basing of this compound
-
Dissolution: Dissolve this compound in a suitable solvent. A mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v) is a good starting point.
-
Basification: Cool the solution in an ice bath and add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise with vigorous stirring. Using a stronger base like sodium hydroxide (NaOH) is possible but carries a higher risk of side reactions.
-
Monitoring: Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 9-10 to ensure complete deprotonation.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM to recover any dissolved product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base of (R)-Morpholin-2-ylmethanol as an oil or low-melting solid.
Expert Tip: The free base is more prone to oxidation and may be less stable over long periods than the hydrochloride salt.[4] It is best to use the freshly prepared free base immediately in your subsequent reaction.
Issue 2: A mixture of products is observed, indicating a lack of selectivity.
Question: I am trying to perform an N-alkylation on (R)-Morpholin-2-ylmethanol, but I am getting a significant amount of an O-alkylated byproduct. How can I improve the N-selectivity?
Answer: This is a classic chemoselectivity challenge with amino alcohols.[6] The nitrogen of the secondary amine and the oxygen of the primary alcohol are both nucleophilic. While the nitrogen is generally more nucleophilic than the oxygen, the reaction conditions can significantly influence the ratio of N- to O-alkylation.
Causality and Strategic Solutions:
-
Nucleophilicity: In general, amines are more nucleophilic than alcohols. Therefore, under standard conditions, N-alkylation is kinetically favored.[7]
-
Solvent Effects: Protic solvents can solvate the amine more effectively than the alcohol, potentially reducing its nucleophilicity and favoring O-alkylation. Using aprotic solvents like THF, DMF, or acetonitrile can enhance N-selectivity.
-
Base Selection: The choice of base is critical. A strong base can deprotonate the alcohol to form a more nucleophilic alkoxide, increasing the rate of O-alkylation. Using a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will primarily act as an acid scavenger for the proton generated during N-alkylation without significantly deprotonating the alcohol.
-
Protecting Groups: The most robust strategy to ensure absolute selectivity is to use a protecting group strategy.[8] By protecting one of the functional groups, you can direct the reaction to the other.
Recommended Approach for Selective N-Alkylation:
-
Protect the Alcohol: A common and effective strategy is to protect the primary alcohol as a silyl ether (e.g., using TBDMS-Cl). The silyl ether is robust to many N-alkylation conditions and can be easily removed later.
-
Perform N-Alkylation: With the alcohol protected, you can proceed with the N-alkylation of the morpholine nitrogen.
-
Deprotection: Remove the silyl protecting group, typically with a fluoride source like TBAF.
Workflow for Selective N-Alkylation using a Protecting Group:
Caption: Workflow for selective N-alkylation.
Issue 3: Loss of stereochemical purity.
Question: My final product has a lower enantiomeric excess (ee) than the starting material. What could be causing racemization?
Answer: The chiral center in (R)-Morpholin-2-ylmethanol is adjacent to the alcohol. While this center is generally stable, racemization can occur under certain conditions, particularly those involving the alcohol functionality.
Potential Causes of Racemization:
-
Harsh Basic or Acidic Conditions: Extreme pH conditions, especially at elevated temperatures, can sometimes lead to side reactions that may compromise the chiral center.
-
Oxidation-Reduction Sequences: If the reaction conditions inadvertently cause oxidation of the primary alcohol to an aldehyde, the stereocenter is lost. A subsequent non-stereoselective reduction would lead to a racemic mixture.
-
Metal-Catalyzed Racemization: Certain transition metal catalysts, particularly some ruthenium complexes, are known to catalyze the racemization of chiral alcohols.[9][10][11] If your reaction involves such catalysts, this is a likely cause.
Preventative Measures:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions (pH, temperature) to achieve your desired transformation.
-
Avoid Incompatible Reagents: Scrutinize all reagents to ensure they do not contain oxidizing agents if oxidation is not the intended reaction.
-
Catalyst Selection: If using a metal catalyst, choose one that is not known to cause racemization of alcohols.
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I always need to convert the hydrochloride salt to the free base before use?
A1: For most reactions where the morpholine nitrogen acts as a nucleophile (e.g., alkylations, acylations, reductive aminations), yes, you must convert it to the free base. However, if the reaction targets the hydroxyl group and is performed under conditions that are compatible with an ammonium salt (e.g., some esterifications in acidic media), you might be able to use the hydrochloride salt directly. It is generally better practice to start with the free base for clarity and to avoid potential complications.
Q2: How should I purify the free base of (R)-Morpholin-2-ylmethanol or its derivatives?
A2: The free base is a polar and basic compound, which can make purification by standard silica gel chromatography challenging due to streaking and poor separation.[12] Here are some strategies:
-
Column Chromatography with Additives: Use a solvent system of dichloromethane and methanol, and add a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonium hydroxide to the eluent. This will suppress the interaction of the basic nitrogen with the acidic silica gel, leading to better peak shapes.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) using water/acetonitrile or water/methanol gradients can be very effective.
-
Purification of a Protected Intermediate: As mentioned in the troubleshooting section, protecting the polar functional groups (e.g., as a Boc-carbamate and a silyl ether) will make the molecule much less polar and easier to purify on standard silica gel.[12]
-
Crystallization: If the final product is a solid, recrystallization is an excellent method for purification. If the product is an amine, it can often be converted back to a hydrochloride salt to induce crystallization.[3]
Q3: What are the recommended storage conditions for this compound?
A3: The hydrochloride salt is quite stable. It should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[13] Recommended storage temperatures are typically 2-8°C.
Q4: Can I protect the nitrogen of the morpholine ring instead of the alcohol?
A4: Absolutely. Protecting the nitrogen is a very common and effective strategy, especially if you intend to perform reactions on the alcohol functionality. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the morpholine nitrogen.
Protocol for Boc-Protection of (R)-Morpholin-2-ylmethanol
-
Reactant Setup: Dissolve the free base of (R)-Morpholin-2-ylmethanol in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting Boc-protected compound by silica gel chromatography.
Decision Logic for Protecting Group Strategy:
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]
identifying and minimizing byproducts in (R)-Morpholin-2-ylmethanol hydrochloride synthesis
Technical Support Center: Synthesis of (R)-Morpholin-2-ylmethanol Hydrochloride
A Guide to Byproduct Identification and Minimization
Welcome to the technical support center for the synthesis of this compound. As a crucial chiral building block in modern drug development, achieving high purity and stereochemical integrity of this compound is paramount. This guide, developed from extensive field experience and established chemical principles, provides in-depth troubleshooting advice and optimized protocols to help you identify, understand, and minimize the formation of critical byproducts during your synthesis.
Section 1: Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of (R)-Morpholin-2-ylmethanol, a molecule with a single stereocenter, demands a strategy that can robustly control chirality. While various routes exist for substituted morpholines, a common and effective strategy for this specific target involves the cyclization of a chiral amino alcohol precursor. A representative pathway often starts from a readily available chiral starting material, such as a protected (R)-amino diol or glycidol derivative, to ensure the correct stereochemistry is established early and maintained throughout the sequence.
A generalized, yet common, synthetic approach is outlined below. Understanding this pathway is the first step in anticipating potential byproducts.
Section 2: Troubleshooting Guide - Byproduct Identification & Mitigation
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product shows a low enantiomeric excess (e.e.) or the presence of the (S)-enantiomer. What are the likely causes and solutions?
A: The presence of the undesired (S)-enantiomer is a critical failure in this synthesis. It typically arises from two sources: racemization during the reaction or impurities in the starting material.
-
Causality: The stereocenter at C2, being adjacent to an oxygen atom, can be susceptible to racemization under harsh conditions. Strongly acidic or basic conditions, particularly at elevated temperatures, can facilitate ring-opening and closing equilibria or other mechanisms that scramble the stereocenter. More commonly, the issue traces back to the enantiomeric purity of the initial chiral precursor.
-
Troubleshooting & Mitigation:
-
Verify Starting Material Purity: Before beginning the synthesis, rigorously assess the e.e. of your chiral starting material using a validated chiral HPLC or GC method. Sourcing from a reputable supplier is critical.
-
Milder Reaction Conditions: For the cyclization step, avoid excessively strong bases or high temperatures where possible. While a strong base like NaH is effective, a milder base such as potassium carbonate in a polar aprotic solvent may suffice and reduce the risk of side reactions.
-
pH Control: During workup and salt formation, avoid prolonged exposure to very low or high pH. Neutralize carefully and proceed to crystallization promptly.
-
Q2: I'm observing a significant amount of an acyclic intermediate after the cyclization step. How can I drive the reaction to completion?
A: Incomplete cyclization is a common yield-reducing problem. The reaction is an intramolecular Williamson ether synthesis (an SN2 reaction), and its efficiency depends on several factors.
-
Causality: This issue points to suboptimal reaction kinetics. The cause could be an insufficiently strong base to fully deprotonate the alcohol, a poor leaving group, steric hindrance, or a solvent that does not adequately promote SN2 reactions.
-
Troubleshooting & Mitigation:
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the alcohol without causing side reactions. The solvent should favor the SN2 mechanism. A comparison of common systems is provided in Table 1.
-
Leaving Group Quality: Ensure the activation step (e.g., tosylation or mesylation) has gone to completion. A tosylate is an excellent leaving group; if it is not properly formed, the subsequent cyclization will fail.
-
Temperature: While high temperatures can cause byproducts, gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
| Base | Solvent | Typical Temp. | Advantages | Potential Issues |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Highly effective, drives reaction quickly. | Highly reactive, requires inert atmosphere; can be difficult to handle on a large scale. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | Reflux | Milder, easier to handle, cost-effective. | Slower reaction times; may require higher temperatures. |
| Potassium tert-butoxide | t-BuOH, THF | RT | Strong, non-nucleophilic base. | Can promote elimination reactions in some substrates; hygroscopic.[1] |
| Table 1. Comparison of Base/Solvent Systems for Intramolecular Cyclization. |
Q3: My mass spectrometry results show peaks corresponding to dimers or higher molecular weight species. What are these and how can I prevent them?
A: The formation of dimers or oligomers indicates that an intermolecular reaction is competing with the desired intramolecular cyclization.
-
Causality: Instead of the alcohol on one molecule attacking the leaving group on the same molecule (intramolecular), it attacks the leaving group on a different molecule (intermolecular). This is highly dependent on concentration.
-
Troubleshooting & Mitigation:
-
High Dilution Principle: The most effective way to favor intramolecular reactions over intermolecular ones is to run the reaction at high dilution. By keeping the concentration of the substrate low (e.g., 0.01-0.05 M), the probability of two molecules finding each other is significantly reduced, while the reactive ends of a single molecule remain in close proximity.
-
Slow Addition: A practical way to maintain high dilution without using enormous solvent volumes is to slowly add the substrate solution to a flask containing the base and solvent over several hours using a syringe pump. This keeps the instantaneous concentration of the uncyclized substrate very low.
-
References
challenges in the scale-up of (R)-Morpholin-2-ylmethanol hydrochloride production
A-Level: Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (R)-Morpholin-2-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and address common challenges encountered during laboratory and pilot-plant scale production.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
Scaling up the synthesis of chiral molecules from the lab bench to industrial production is rarely a linear process.[1] New challenges, such as altered impurity profiles and difficulties in maintaining enantiomeric purity, often emerge.[1] This section provides a systematic approach to identifying and resolving common issues in the production of this compound.
Issue 1: Low Overall Yield
A significant drop in yield upon scale-up is a frequent and costly problem. The causes can be multifaceted, ranging from incomplete reactions to product loss during workup and isolation.
Potential Causes & Solutions
| Potential Cause | Underlying Science | Recommended Action & Rationale |
| Incomplete Asymmetric Reduction | The efficiency of the chiral catalyst or reducing agent can be sensitive to substrate concentration, temperature, and mixing. On a larger scale, mass and heat transfer limitations can become significant, leading to incomplete conversion.[1] | Protocol: Monitor the reaction closely using in-process controls (e.g., HPLC, TLC). If the reaction stalls, consider a slow, secondary charge of the reducing agent. Ensure adequate agitation to maintain homogeneity. For catalytic reductions, catalyst deactivation may occur; a slightly higher catalyst loading might be necessary, though this should be optimized to balance cost and yield. |
| Byproduct Formation | Side reactions, such as over-reduction or racemization, can become more prevalent at the higher temperatures or longer reaction times often associated with larger scales. | Protocol: Re-evaluate the reaction temperature profile. A lower temperature, while potentially slowing the reaction, may significantly improve selectivity. Analyze for common byproducts (e.g., the diol from over-reduction) to diagnose the specific side reaction. |
| Loss During Aqueous Workup | (R)-Morpholin-2-ylmethanol is a polar molecule with some water solubility. Multiple extractions with organic solvents are necessary, and incomplete phase separation or suboptimal pH can lead to significant product loss in the aqueous layer. | Protocol: Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH, K2CO3) before extraction to ensure the morpholine nitrogen is deprotonated, reducing its water solubility. Perform multiple extractions (3-5x) with a suitable solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. A brine wash of the combined organic layers can help to break emulsions and remove residual water. |
| Difficulties in Crystallization/Isolation | The hydrochloride salt's crystallization can be sensitive to solvent composition, cooling rate, and impurities. On a large scale, achieving uniform cooling and seeding can be challenging, leading to oiling out or the formation of fine, difficult-to-filter crystals.[1] | Protocol: Develop a robust crystallization protocol. This includes defining the optimal solvent/anti-solvent system (e.g., isopropanol/MTBE), a controlled cooling profile, and a seeding strategy. The use of a seed crystal of the desired polymorph is crucial for consistency.[1] |
Issue 2: Poor Enantiomeric Excess (e.e.)
Maintaining high enantioselectivity is paramount for chiral drug intermediates. A drop in e.e. can render a batch unusable.
Potential Causes & Solutions
| Potential Cause | Underlying Science | Recommended Action & Rationale |
| Catalyst Inefficiency or Racemization | The chiral catalyst's performance can be compromised by impurities in the starting materials or solvents. Additionally, harsh reaction conditions (e.g., high temperatures, presence of acid or base) can lead to racemization of the product. | Protocol: Ensure all reagents and solvents are of high purity and anhydrous where necessary. For asymmetric hydrogenations, screen different chiral ligands and catalysts to find one that is robust and highly selective.[2][3][4][5] Control the reaction temperature rigorously. After the reduction, neutralize the reaction mixture promptly before workup to prevent acid- or base-catalyzed racemization. |
| Inaccurate Chiral Analysis | The analytical method used to determine e.e. may not be suitable or properly validated, leading to erroneous results. | Protocol: Develop and validate a robust chiral HPLC or SFC method.[6][7][8] A variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., Chiralcel OD-H, Chiralpak AD), are commercially available and effective for separating enantiomers of chiral alcohols and amines.[6][7][9] |
Issue 3: Purification and Isolation Challenges
The final steps of purification and salt formation are critical for achieving the required purity and solid-state properties of the API intermediate.
Potential Causes & Solutions
| Potential Cause | Underlying Science | Recommended Action & Rationale |
| Formation of Impurities During Salt Formation | The addition of hydrochloric acid can sometimes lead to the formation of chlorinated byproducts if not properly controlled, especially at elevated temperatures. | Protocol: Add the HCl source (e.g., HCl in isopropanol or gaseous HCl) at a controlled rate and at a low temperature (0-10 °C). Monitor the pH or use a stoichiometric amount of acid to avoid excess. |
| Polymorphism | The hydrochloride salt may exist in different crystalline forms (polymorphs), which can have different physical properties like solubility and stability. Inconsistent crystallization conditions can lead to the formation of different polymorphs.[1] | Protocol: Characterize the solid form of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Define and control the crystallization parameters to ensure consistent production of the desired polymorph. |
| Residual Solvent Impurities | Inadequate drying can leave residual solvents that may be difficult to remove and can be deleterious to downstream processes. | Protocol: After filtration, wash the filter cake with a volatile, non-polar solvent to displace the crystallization solvent. Dry the product under vacuum at a controlled temperature until the residual solvent levels meet the required specifications, as determined by GC analysis. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing insights into synthetic strategy and analytical considerations.
1. What are the common synthetic routes to (R)-Morpholin-2-ylmethanol?
The most prevalent and scalable approaches involve the asymmetric reduction of a suitable ketone precursor. One common strategy is the asymmetric hydrogenation of an N-protected 2-acylmorpholine derivative.[2][3][4][5] Biocatalytic reductions using whole-cell systems or isolated enzymes also offer a green and highly selective alternative.[10][11]
2. How can I best monitor the progress of the asymmetric reduction?
High-Performance Liquid Chromatography (HPLC) is the recommended method. A reversed-phase method can be used to monitor the disappearance of the starting ketone and the appearance of the alcohol product. For determining the enantiomeric excess, a chiral HPLC method is necessary.
3. What are the critical quality attributes for the final this compound product?
The key quality attributes include:
-
Purity: Typically >98% by HPLC.
-
Enantiomeric Purity: e.e. >99%.
-
Identity: Confirmed by 1H NMR, 13C NMR, and MS.
-
Residual Solvents: Within ICH limits.
-
Water Content: Determined by Karl Fischer titration.
-
Appearance: A white to off-white crystalline solid.
4. Are there any specific safety precautions to consider during scale-up?
Yes, several safety considerations are important:
-
Hydrogenation: If performing catalytic hydrogenation, specialized high-pressure reactors and appropriate safety measures for handling hydrogen gas are required.
-
Reagents: Many reducing agents are pyrophoric or react violently with water. Handle them under an inert atmosphere (nitrogen or argon).
-
Solvents: Use appropriate ventilation (fume hoods) and personal protective equipment (PPE) when handling organic solvents.
-
Exothermic Reactions: The reduction and acid-base neutralization steps can be exothermic. Ensure adequate cooling capacity and controlled addition rates to manage the reaction temperature.
III. Experimental Protocols & Visualizations
Protocol 1: Asymmetric Hydrogenation of N-Boc-2-acylmorpholine
This protocol describes a typical lab-scale procedure that can be adapted for scale-up.
Step 1: Hydrogenation
-
To a high-pressure reactor, add N-Boc-2-acylmorpholine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol).
-
Add a chiral catalyst, such as a Rhodium-based complex with a chiral bisphosphine ligand (e.g., (R)-BINAP) (0.01-0.1 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC).
-
Carefully vent the reactor and purge with nitrogen.
Step 2: Deprotection and Salt Formation
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude N-Boc-(R)-Morpholin-2-ylmethanol in a suitable solvent (e.g., isopropanol).
-
Add a solution of HCl in isopropanol (1.1-1.2 eq) dropwise at 0-10 °C.
-
Stir the resulting slurry at low temperature to complete crystallization.
-
Filter the solid, wash with a cold solvent (e.g., MTBE), and dry under vacuum to afford this compound.
Workflow and Decision Making Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
IV. References
-
Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. (n.d.). American Chemical Society. Retrieved January 3, 2026, from --INVALID-LINK--
-
Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Hu, Y., et al. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology. Retrieved January 3, 2026, from --INVALID-LINK--
-
Yin, J., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing. Retrieved January 3, 2026, from --INVALID-LINK--
-
Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved January 3, 2026, from --INVALID-LINK--
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chiral analysis. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--
-
D'Acquarica, I., et al. (2017). performance liquid chromatography method for the simultaneous determination of chiral imp. ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 3, 2026, from --INVALID-LINK--
-
Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. SciSpace. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 3, 2026, from --INVALID-LINK--
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. (2010, June). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--
-
Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Chiral Purity Issues in (R)-Morpholin-2-ylmethanol Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-Morpholin-2-ylmethanol hydrochloride. This resource is designed to provide expert-driven, actionable solutions to the common challenges encountered when aiming to achieve high chiral purity for this important synthetic intermediate.[1] As a chiral building block, its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]
This guide is structured in a question-and-answer format to directly address the specific issues you may face during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Analytical Challenges: Inconsistent or Unreliable Chiral Purity Results
Question: My chiral HPLC results for this compound are showing poor resolution between the enantiomers, or the enantiomeric excess (% ee) values are not reproducible. What are the likely causes and how can I troubleshoot this?
Answer:
Achieving a robust and reproducible chiral separation is fundamental to accurately determining the enantiomeric purity of your material.[4] Poor resolution or inconsistent results often stem from suboptimal analytical method parameters. Here’s a systematic approach to troubleshooting your chiral HPLC method.
Underlying Principle: Chiral separation on an HPLC column relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] The mobile phase composition, temperature, and flow rate all influence the delicate balance of these interactions.
dot graph TD { A[Start: Poor Resolution/Reproducibility] --> B{Review Stationary Phase}; B --> C{Is it a Chiral Stationary Phase (CSP)?}; C -- No --> D[Select an appropriate CSP (e.g., polysaccharide-based)]; C -- Yes --> E{Optimize Mobile Phase}; E --> F[Vary solvent ratio (e.g., Hexane/IPA)]; F --> G[Additives for Basic Compounds (e.g., 0.1% DEA)]; G --> H{Adjust Flow Rate}; H --> I[Decrease flow rate for better resolution]; I --> J{Control Temperature}; J --> K[Test a range (e.g., 10-40°C) for optimal separation]; K --> L[Re-evaluate Resolution]; D --> M[Equilibrate Column Thoroughly]; M --> E;
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 10px; } labelloc="b"; label="Troubleshooting Chiral HPLC Resolution";
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For molecules like morpholin-2-ylmethanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6] If you are not achieving separation, confirm that you are using a column specifically designed for chiral separations.
-
Mobile Phase Optimization:
-
Normal-Phase vs. Reversed-Phase: Both modes can be effective. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for chiral separations.[7]
-
Solvent Composition: Systematically vary the ratio of your primary solvents (e.g., hexane and isopropanol). A small change in the percentage of the alcohol modifier can significantly impact resolution.[6]
-
Mobile Phase Additives: Since (R)-Morpholin-2-ylmethanol is a basic compound, adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (typically 0.1% v/v) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic silanols on the stationary phase.[8]
-
-
Flow Rate and Temperature:
-
Flow Rate: Slower flow rates generally lead to better resolution as they allow for more interactions between the enantiomers and the CSP.[6] Try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Temperature: Temperature can have a complex effect on chiral separations. It's recommended to use a column thermostat and experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[6]
-
-
Column Conditioning and System Cleanliness:
-
Ensure the column is thoroughly equilibrated with the mobile phase before analysis. Inadequate equilibration can lead to shifting retention times.
-
If the HPLC system was previously used in a reversed-phase mode, ensure all traces of old solvents are flushed out, as this can affect chiral separations.[9]
-
| Parameter | Typical Starting Conditions | Troubleshooting Action | Rationale |
| Stationary Phase | Polysaccharide-based CSP | Screen different polysaccharide columns (e.g., cellulose vs. amylose based) | Different CSPs offer unique chiral recognition mechanisms.[5] |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | Vary IPA % from 5% to 20%. Add 0.1% DEA. | Fine-tunes selectivity and improves peak shape for basic analytes.[8] |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min | Increases interaction time with the CSP, often improving resolution.[6] |
| Temperature | Ambient | Control at 25°C, then screen 15-35°C | Affects the thermodynamics of interaction, can enhance or reduce separation. |
| Injection Volume | 10 µL | Decrease to 5 µL or dilute the sample | Prevents column overload, which can cause peak broadening and poor resolution.[6] |
Purification Challenges: Difficulty in Improving Chiral Purity
Question: I have synthesized this compound with an initial chiral purity of 95% ee, but I am struggling to increase it to >99% ee through recrystallization. What am I doing wrong?
Answer:
Enriching the enantiomeric excess of a compound from a high baseline to an even higher one can be challenging. Standard recrystallization may not be effective if the compound crystallizes as a racemic conglomerate or if the solubility difference between the racemate and the pure enantiomer is small in the chosen solvent.
Underlying Principle: Recrystallization for chiral enrichment relies on the differing solubilities of the desired enantiomer and the racemic mixture in a particular solvent system.[10] For effective purification, the desired enantiomer should be less soluble than the racemic mixture, allowing it to crystallize out preferentially.
-
Solvent Screening: This is the most critical step. The ideal solvent will have a significant solubility difference between the pure enantiomer and the racemate. You should screen a wide range of solvents and solvent mixtures.
-
Procedure: Start with small-scale experiments. Dissolve your material in a minimal amount of a hot solvent and allow it to cool slowly. Analyze the resulting crystals and the mother liquor to determine if enrichment has occurred.
-
-
Diastereomeric Salt Formation: This is a powerful and widely used technique for resolving racemates or enriching enantiomeric mixtures.[11]
-
Mechanism: React your racemic or enantiomerically enriched (R)-Morpholin-2-ylmethanol with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[11]
-
Common Resolving Agents for Amines: Tartaric acid derivatives, mandelic acid, or camphorsulfonic acid are excellent candidates.
-
Workflow:
-
React your material with an equimolar amount of a chiral resolving agent (e.g., (S)-mandelic acid).
-
Perform a systematic solvent screening to find a system that allows for the selective crystallization of one diastereomer.
-
Isolate the desired diastereomeric salt by filtration.
-
Liberate the free base ((R)-Morpholin-2-ylmethanol) by treating the salt with a base, followed by extraction and conversion back to the hydrochloride salt.
-
-
dot graph TD { A[Start: Chiral Purity < 99%] --> B{Attempt Direct Recrystallization}; B --> C{Solvent Screening}; C --> D{Is Chiral Enrichment Observed?}; D -- Yes --> E[Optimize Recrystallization Conditions (Solvent, Temperature)]; D -- No --> F[Proceed to Diastereomeric Salt Formation]; F --> G[Select Chiral Resolving Agent (e.g., Tartaric Acid)]; G --> H[Form Diastereomeric Salts]; H --> I[Fractional Crystallization]; I --> J[Isolate Pure Diastereomer]; J --> K[Liberate Free Amine & Convert to HCl Salt]; K --> L[Verify Chiral Purity (>99%)]; E --> L;
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 10px; } labelloc="b"; label="Chiral Enrichment Strategy";
Synthetic Considerations: Potential Sources of Chiral Impurity
Question: What are the potential sources of the unwanted (S)-enantiomer in my synthesis of this compound, and how can I minimize them?
Answer:
The presence of the undesired enantiomer can originate from the starting materials or from side reactions during the synthesis.[12] Identifying the source is crucial for process optimization.
Underlying Principle: The stereochemical outcome of a reaction is dictated by the chiral integrity of the starting materials and the stereoselectivity of the synthetic transformations. Any step that can cause racemization or involves non-stereospecific reagents can compromise the final chiral purity.
-
Chiral Purity of Starting Materials:
-
Issue: The chiral precursor used to synthesize the morpholine ring may contain the opposite enantiomer as an impurity.
-
Mitigation: Always source high-purity chiral starting materials and verify their enantiomeric excess before use.
-
-
Racemization During Synthesis:
-
Issue: Certain reaction conditions, particularly harsh acidic or basic conditions or high temperatures, can lead to the racemization of chiral centers.
-
Mitigation:
-
Carefully control the pH and temperature of all reaction steps.
-
If a protecting group strategy is used, select protecting and deprotecting conditions known to be mild and non-racemizing. For instance, debenzylation via catalytic hydrogenation is generally a mild method.[13]
-
-
-
Incomplete Stereoselectivity of Reactions:
-
Issue: If the synthesis involves the creation of the chiral center, the reaction may not be perfectly enantioselective.
-
Mitigation: Optimize the asymmetric reaction by screening catalysts, solvents, and temperatures to maximize enantioselectivity.
-
Investigative Steps:
-
Analyze Intermediates: Take samples at various stages of your synthesis and analyze their chiral purity. This will help pinpoint the exact step where the enantiomeric impurity is introduced or enriched.
-
Stress Studies: Subject your pure (R)-enantiomer to the reaction conditions of each synthetic step (without the other reagents) to check for racemization.
By systematically addressing these analytical, purification, and synthetic challenges, you can reliably achieve the high chiral purity required for this compound in your research and development endeavors.
References
- 1. Morpholin-2-ylmethanol (hydrochloride)_TargetMol [targetmol.com]
- 2. veeprho.com [veeprho.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Morpholin-2-ylmethanol Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the selection of appropriate building blocks is a critical determinant of success. Among these, chiral morpholine derivatives have emerged as privileged scaffolds due to their favorable physicochemical properties and their prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of the enantiomeric pair, (R)- and (S)-Morpholin-2-ylmethanol hydrochloride, offering a technical resource for researchers, scientists, and drug development professionals to inform their synthetic strategies and compound design.
The core of this analysis rests on the fundamental principle of chirality: the spatial arrangement of atoms around a chiral center can drastically alter a molecule's interaction with the inherently chiral environment of biological systems. Consequently, the synthesis and characterization of enantiomerically pure compounds are paramount in modern medicinal chemistry.
Physicochemical Properties: A Tale of Two Enantiomers
While enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, their interaction with plane-polarized light is distinct. This fundamental difference, known as optical activity, is a key identifier for each enantiomer.
| Property | (R)-Morpholin-2-ylmethanol hydrochloride | (S)-Morpholin-2-ylmethanol hydrochloride |
| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol [1][2] | 153.61 g/mol [3] |
| Appearance | White to off-white crystalline solid[4] | White to off-white crystalline solid[4] |
| Solubility | Soluble in water[4] | Soluble in water[4] |
| CAS Number | 156925-22-3[1] | 1313584-92-7[3] |
Table 1: Comparison of Physicochemical Properties
The hydrochloride salt form of these molecules enhances their stability and aqueous solubility, making them amenable to a variety of synthetic and biological applications.[4]
Spectroscopic Characterization: Unveiling the Chiral Identity
Spectroscopic techniques are indispensable for confirming the structure and purity of chiral compounds. While the general spectral features of the (R)- and (S)-enantiomers are identical, subtle differences can be observed in a chiral environment, and their individual spectra serve as crucial reference data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are primary tools for elucidating the molecular structure. In a standard achiral solvent, the NMR spectra of (R)- and (S)-Morpholin-2-ylmethanol hydrochloride are indistinguishable. However, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers, a technique crucial for determining enantiomeric purity.
Expected ¹H NMR Spectral Data (in D₂O): The proton NMR spectrum of the morpholine ring typically exhibits a complex pattern of multiplets for the methylene protons. The protons on the carbon bearing the hydroxymethyl group and the hydroxymethyl protons themselves would also present characteristic signals.
Expected ¹³C NMR Spectral Data (in D₂O): The carbon NMR spectrum would show distinct signals for the four unique carbon atoms in the morpholine ring and the hydroxymethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both enantiomers will exhibit identical IR spectra, with characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, C-H stretches of the alkyl groups, and C-O stretches of the ether and alcohol.
Chiral Separation: The Cornerstone of Enantiomeric Analysis
The ability to separate and quantify enantiomers is critical in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose.[5][6]
Chiral HPLC Method Development
The selection of an appropriate CSP and mobile phase is key to achieving successful enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for screening due to their broad applicability.
Illustrative Chiral HPLC Workflow:
Caption: A generalized workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC Separation of (R)- and (S)-Morpholin-2-ylmethanol Hydrochloride
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol (e.g., 90:10 v/v). For basic compounds like morpholines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[7]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.
-
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm) is typically used.
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Validation: The final method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Enantioselective Synthesis: Accessing the Pure Enantiomers
The synthesis of enantiomerically pure (R)- and (S)-Morpholin-2-ylmethanol hydrochloride is crucial for their application as chiral building blocks. Several strategies can be employed, often starting from a chiral pool material or utilizing asymmetric synthesis methodologies.
General Synthetic Approach:
Caption: A generalized schematic for the enantioselective synthesis of the target molecules.
Experimental Protocol: Illustrative Synthesis of (S)-Morpholin-2-ylmethanol
A common strategy involves the use of an enantiomerically pure starting material, such as an (S)-amino acid, which is then elaborated through a series of chemical transformations to construct the morpholine ring with the desired stereochemistry.
Pharmacological Performance: The Impact of Chirality
The morpholine moiety is a recognized pharmacophore, and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The stereochemistry of substituents on the morpholine ring can have a profound impact on pharmacological activity.
For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For instance, in a study of morphinan enantiomers, the levorotatory isomers generally showed higher affinity for opioid receptors, while the dextrorotatory isomers had higher affinity for NMDA and sigma receptors, highlighting the distinct pharmacological profiles of enantiomers.[11][12]
While specific comparative biological data for (R)- and (S)-Morpholin-2-ylmethanol hydrochloride is not extensively published, it is anticipated that as precursors to more complex drug candidates, the choice of enantiomer will be critical in achieving the desired target engagement and selectivity. The (R)- and (S)-isomers will orient substituents in different three-dimensional arrangements, leading to distinct interactions with the chiral binding pockets of biological targets such as enzymes and receptors.
Conclusion
(R)- and (S)-Morpholin-2-ylmethanol hydrochloride are valuable chiral building blocks in drug discovery and development. Their identical physicochemical properties in an achiral environment belie their fundamentally different behavior in the chiral world of biology. This guide has provided a framework for their comparative analysis, emphasizing the importance of stereospecific characterization and synthesis. The provided protocols and workflows offer a starting point for researchers to confidently incorporate these enantiomerically pure synthons into their research programs. As the demand for stereochemically pure pharmaceuticals continues to grow, a thorough understanding of these fundamental chiral building blocks will remain an essential component of successful drug design.
References
- 1. scbt.com [scbt.com]
- 2. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary pharmacological evaluation of enantiomeric morphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Situating (R)-Morpholin-2-ylmethanol Hydrochloride in the Landscape
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and reliable class of reagents that enable the diastereoselective formation of new stereocenters. This guide provides a comparative overview of some of the most successful and widely used chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amides—and clarifies the role of (R)-Morpholin-2-ylmethanol hydrochloride, a compound often categorized as a chiral building block rather than a traditional chiral auxiliary for asymmetric carbon-carbon bond formation.
The Logic of Asymmetric Synthesis with Chiral Auxiliaries
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a critical consideration in pharmacology where different enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can, in many cases, be recovered for reuse. The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, the overall chemical yield, and the ease of its removal.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Established Chiral Auxiliaries: The Gold Standard
Several classes of chiral auxiliaries have become indispensable tools in the synthetic chemist's arsenal due to their high stereoselectivity, reliability, and predictability. Below is a comparative look at three of the most prominent examples.
Evans' Oxazolidinone Auxiliaries
Caption: Stereochemical model for Evans' oxazolidinone-mediated alkylation.
Performance Data for Evans' Oxazolidinone Auxiliaries
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Benzyl bromide | >99:1 | 80-95 | [7] |
| Alkylation | Allyl iodide | 98:2 | 61-77 | [5] |
| Aldol | Isobutyraldehyde | >99:1 | 80-90 | [2] |
| Aldol | Benzaldehyde | >99:1 | 85-95 | [2] |
Advantages:
-
High diastereoselectivity for a wide range of electrophiles.
-
Both enantiomers of the auxiliary are commercially available.
-
The stereochemical outcome is highly predictable.
-
The auxiliary can be removed under various conditions (e.g., hydrolysis, reduction).[5]
Disadvantages:
-
Requires stoichiometric amounts of the chiral auxiliary.
-
The acylation and cleavage steps add to the overall step count of a synthesis.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[8] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[9][10] The stereochemical outcome is often rationalized by the formation of a chelated enolate intermediate where one face is effectively blocked by the sultam ring.[11]
Caption: Stereochemical model for Oppolzer's sultam-directed aldol reaction.
Performance Data for Oppolzer's Sultam Auxiliaries
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Aldol | Various aldehydes | >95% | High | [8][9] |
| Alkylation | Various alkyl halides | High | High | [11] |
| Michael Addition | α,β-Unsaturated esters | >98% | 80-95 | [2] |
Advantages:
-
Excellent stereocontrol in a variety of C-C bond-forming reactions.
-
The auxiliary is highly crystalline, often facilitating purification of the diastereomeric products.
-
Both enantiomers are commercially available.
Disadvantages:
-
Can be more expensive than other auxiliaries.
-
Removal of the auxiliary can sometimes require harsh conditions.
Meyers' Chiral Formamidines and Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[12] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[7] Similarly, Meyers' chiral formamidines are used for the asymmetric α-alkylation of cyclic amines.[13][14][15]
Caption: Stereochemical model for Meyers' pseudoephedrine amide alkylation.
Performance Data for Meyers' Amide Auxiliaries
| Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Alkylation | Propionamide | >98% | 85-95 | [12] |
| Alkylation | Phenylacetamide | >98% | 90-99 | [12] |
| Alkylation | Tetrahydroisoquinoline (formamidine) | >95% | 70-90 | [13][14] |
Advantages:
-
Pseudoephedrine is inexpensive and readily available in both enantiomeric forms.
-
The auxiliary is easily removed by acidic or basic hydrolysis to afford the corresponding carboxylic acids.[7]
-
The alkylated products can be converted to a variety of other functional groups.
Disadvantages:
-
The use of pseudoephedrine is regulated in some jurisdictions.
-
Can require strongly basic conditions for enolization.
This compound: A Chiral Building Block
Despite its chiral nature, a thorough review of the scientific literature reveals that this compound is not commonly employed as a chiral auxiliary in the same manner as the aforementioned examples for asymmetric C-C bond formation.[16][17][18][19] Instead, it is best described as a chiral building block . This means that the entire molecule, or a significant portion of it, is incorporated into the final target molecule, retaining its inherent chirality.
The chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[20][21][22] The morpholine ring can improve physicochemical properties such as solubility and metabolic stability. Therefore, enantiomerically pure morpholine derivatives like (R)-Morpholin-2-ylmethanol are valuable starting materials for the synthesis of complex pharmaceutical agents.[23][24][25][26][27]
The synthesis of such chiral morpholines can be achieved through various asymmetric methods, including asymmetric hydrogenation of prochiral dehydromorpholines, but these methods do not utilize (R)-Morpholin-2-ylmethanol as a starting auxiliary to direct other reactions.[20][21][24]
Comparative Summary and Conclusion
The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' amides have demonstrated their prowess in providing high levels of stereocontrol across a range of important chemical transformations. Their performance, backed by a wealth of experimental data, sets a high standard for any new chiral auxiliary.
This compound , while a valuable chiral molecule, occupies a different niche in the landscape of asymmetric synthesis. Its primary role is that of a chiral building block, providing a pre-formed stereocenter and a desirable heterocyclic motif for direct incorporation into target molecules, particularly in the field of drug discovery.
This distinction is crucial for researchers and scientists. While the established auxiliaries are transiently used to control stereochemistry, chiral building blocks are integral components of the final molecular architecture. Understanding this difference is key to the strategic planning of efficient and effective asymmetric syntheses.
Experimental Protocols
Representative Protocol: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a general procedure for the acylation of an Evans' auxiliary and subsequent diastereoselective alkylation.[5]
1. Acylation of (R)-4-benzyl-2-oxazolidinone:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a 1 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water (4:1, 0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide monohydrate (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the reaction at 0 °C by the dropwise addition of saturated aqueous Na₂SO₃ solution.
-
Adjust the pH of the aqueous layer to ~10 with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the enantiomerically enriched product.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aablocks.com [aablocks.com]
- 17. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]
- 18. 132073-83-7 | (S)-Morpholin-2-ylmethanol | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 19. alchempharmtech.com [alchempharmtech.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifechemicals.com [lifechemicals.com]
- 23. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. banglajol.info [banglajol.info]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Analytical Techniques for the Characterization of Morpholine Derivatives
Introduction: The Analytical Imperative for Morpholine Derivatives
Morpholine and its derivatives represent a class of heterocyclic compounds of significant industrial and pharmaceutical importance. They serve as crucial building blocks in drug synthesis, corrosion inhibitors, and agrochemicals.[1][2] Given their widespread application and the potential for residual presence in consumer products and pharmaceuticals, the development and validation of precise, robust, and sensitive analytical methods for their characterization are paramount.[1][3]
This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of morpholine derivatives. Moving beyond a simple listing of methods, we will explore the underlying principles, explain the rationale behind specific experimental choices, and provide field-proven protocols. Our focus is on empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, whether for quantitative analysis, structural elucidation of novel compounds, or quality control.
The Core Analytical Challenge: The Physicochemical Nature of Morpholine
The primary challenge in the analysis of morpholine and many of its simple derivatives stems from its inherent physicochemical properties. Morpholine is a polar, volatile compound with a high boiling point and lacks a strong chromophore, making direct analysis by common techniques like reversed-phase HPLC with UV detection difficult.[3][4] Consequently, analytical strategies often pivot towards two main approaches: derivatization to enhance detectability and volatility, or the use of specialized chromatographic and detection systems.
Part 1: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for separating morpholine derivatives from complex matrices and quantifying them with high accuracy and precision. The choice between gas and liquid chromatography is often dictated by the volatility of the derivative, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For morpholine, its application is almost always preceded by a derivatization step to increase volatility and improve chromatographic peak shape.[5]
Expertise & Experience: Why Derivatization is Key
Direct injection of polar amines like morpholine onto standard non-polar GC columns results in poor peak shape (tailing) and low sensitivity due to interactions with active sites on the column and in the inlet. The most common and effective strategy is to convert the secondary amine of the morpholine ring into a less polar, more stable, and volatile derivative.[4][5] A widely used reaction is nitrosation, where morpholine reacts with sodium nitrite under acidic conditions to form N-nitrosomorpholine (NMOR), a stable and volatile compound ideal for GC-MS analysis.[5][6] This approach not only solves the chromatographic issues but also leverages the high sensitivity and specificity of mass spectrometric detection, particularly in Selected Ion Monitoring (SIM) mode.
Quantitative Performance Comparison of GC-MS Methods
The following table summarizes the performance of validated GC-MS methods for morpholine determination after derivatization, showcasing its exceptional sensitivity.
| Parameter | Performance in Apple Juice[5] | Performance in Fruit Peel/Pulp[6] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg |
| Correlation Coefficient (R²) | > 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 7.3 µg/L | 1.3 - 3.3 µg/kg |
| Limit of Quantification (LOQ) | 24.4 µg/L | 4.1 - 10.1 µg/kg |
| Spiked Recovery Rate | 94.3% - 109.0% | 88.6% - 107.2% |
| Precision (RSD%) | 2.0% - 7.0% | 1.4% - 9.4% |
Experimental Protocol: GC-MS Analysis of Morpholine via Nitrosation
This protocol details the derivatization of morpholine to N-nitrosomorpholine (NMOR) and subsequent GC-MS analysis, adapted from established methods.[5][7]
-
Sample Preparation:
-
For liquid samples (e.g., juices): Filter the sample through a 0.22 µm membrane filter.
-
For solid samples: Homogenize 10 g of the sample with an appropriate solvent (e.g., acidified methanol).[7]
-
-
Derivatization:
-
Extraction:
-
Neutralize the reaction with a sodium hydroxide solution.[7]
-
Perform liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 2 minutes.
-
Centrifuge to separate the phases and carefully collect the organic (bottom) layer. Repeat the extraction twice.
-
Combine the organic extracts and concentrate under a gentle stream of nitrogen to approximately 100 µL.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).[7]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C (hold 1 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min).[7]
-
Carrier Gas: Helium at 1.5 mL/min.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of NMOR (e.g., m/z 116.1, 86.1).[1]
-
Experimental Workflow: GC-MS Derivatization Method
Caption: Workflow for GC-MS analysis of morpholine derivatives.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Derivatives
HPLC offers greater versatility for analyzing a wider range of morpholine derivatives, including those that are non-volatile or thermally labile.[3] The primary challenge of low UV absorbance for the basic morpholine structure can be overcome by derivatization or by using more universal detectors or mass spectrometry.
Expertise & Experience: Choosing the Right HPLC Mode and Detector
-
Reversed-Phase (RP) HPLC: Standard C18 columns struggle to retain the highly polar morpholine. However, for larger, more hydrophobic derivatives, RP-HPLC is a viable option.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar analytes and offer excellent retention for morpholine without derivatization, making it a powerful alternative when coupled with a mass spectrometer.[7]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, providing unique selectivity and good retention for polar basic compounds like morpholine.[9]
-
Derivatization for UV Detection: For routine QC labs without access to mass spectrometry, derivatization is a cost-effective solution. Reagents like 1-Naphthyl isothiocyanate react with the morpholine amine to produce a derivative with a strong UV chromophore, enabling sensitive detection.[10][11]
Quantitative Performance of an HPLC-Derivatization Method
This table summarizes the performance of an HPLC method for quantifying morpholine in the active pharmaceutical ingredient (API) Cobicistat after derivatization.[10]
| Parameter | Performance in Cobicistat API[10] |
| Linearity Range | 0.30 - 1.20 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.30 µg/mL |
| Recovery Rate | 97.9% - 100.4% |
| Precision (RSD%) | 0.79% |
Experimental Protocol: HPLC Analysis with 1-Naphthyl Isothiocyanate Derivatization
This protocol is based on a validated method for determining morpholine residues.[10][11]
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the API or sample in a suitable diluent (e.g., acetonitrile/water).
-
Prepare a stock solution of morpholine standard in the same diluent.
-
-
Derivatization:
-
To 1 mL of the sample or standard solution, add 1 mL of a 1-Naphthyl isothiocyanate solution in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes to form the stable thiourea derivative.
-
Dilute the reaction mixture to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water/buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Part 2: Spectroscopic Techniques for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the unambiguous identification and structural elucidation of novel morpholine derivatives.
Mass Spectrometry (MS): Confirming Identity and Mapping Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. High-resolution mass spectrometry (HRMS) techniques like Fourier transform-ion cyclotron resonance (FT-ICR) can determine the mass with such high accuracy that the elemental formula can be confidently assigned.[12]
Tandem mass spectrometry (MS/MS or MSn) is used to controllably fragment a selected ion and analyze its product ions. This provides detailed structural information and helps to piece together the molecule's connectivity.[13] For example, a common fragmentation pathway for N-substituted morpholine derivatives is the loss of the morpholine ring itself, providing a clear diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For morpholine derivatives, NMR provides a wealth of information:
-
¹H NMR: Shows the number of different types of protons, their chemical environment, and how they are connected through spin-spin coupling. The morpholine ring typically displays a distinct pattern of two multiplets corresponding to the protons adjacent to the oxygen and the nitrogen atoms.[14][15]
-
¹³C NMR: Reveals the number of different carbon environments in the molecule.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure. COSY shows which protons are coupled to each other, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons, allowing the entire carbon skeleton to be mapped out.[17][18]
-
NOESY: This experiment identifies protons that are close to each other in space, which is essential for determining stereochemistry and the conformation of the morpholine ring (e.g., chair conformation).[16][18]
Recognizing the Morpholine Pattern: In a ¹H NMR spectrum, the four protons on the carbons adjacent to the oxygen (O-CH₂) are typically deshielded and appear downfield (around 3.6-3.8 ppm), while the four protons on the carbons adjacent to the nitrogen (N-CH₂) appear more upfield (around 2.7-2.9 ppm).[15][19] These often appear as apparent triplets due to coupling with their neighbors.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed connectivity information of NMR, it is an excellent tool for confirming the successful synthesis of a derivative. Key characteristic peaks for a morpholine derivative include C-H stretching vibrations from the methylene groups (~2850-3000 cm⁻¹) and a strong C-O-C stretching vibration (~1115 cm⁻¹).[20][21] Changes in the spectra, such as the appearance of a carbonyl peak for an amide derivative, can quickly confirm the outcome of a reaction.[22]
Part 3: A Logic-Based Guide to Method Selection
The choice of analytical technique is driven by the research question. Do you need to quantify a known impurity, identify an unknown metabolite, or confirm the structure of a newly synthesized compound? The following diagram provides a logical workflow for selecting the appropriate technique.
Caption: Logic diagram for selecting an analytical technique.
Conclusion
The characterization of morpholine derivatives requires a multi-faceted analytical approach. For robust quantification in complex matrices, derivatization-based GC-MS remains a highly sensitive and reliable method. For greater flexibility, particularly with non-volatile derivatives, HPLC, especially when coupled with mass spectrometry or employing HILIC or mixed-mode chromatography, provides powerful separation capabilities. For the definitive structural elucidation of novel derivatives, there is no substitute for the combination of high-resolution mass spectrometry and comprehensive 2D NMR spectroscopy. By understanding the strengths and limitations of each technique and the rationale behind specific methodologies, researchers can confidently and efficiently characterize these versatile and important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 13. preprints.org [preprints.org]
- 14. acdlabs.com [acdlabs.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of (R)-Morpholin-2-ylmethanol Hydrochloride: Performance Benchmarking and Alternative Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of chiral building blocks is a cornerstone of robust and reproducible synthetic campaigns. (R)-Morpholin-2-ylmethanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, demands a comprehensive analytical approach to ensure its chemical and enantiomeric purity. This guide provides an in-depth, experience-driven framework for the cross-validation of this critical reagent, comparing its analytical signatures with relevant alternatives and offering detailed, field-tested protocols.
The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement. The specific stereochemistry of (R)-Morpholin-2-ylmethanol is frequently crucial for desired pharmacological activity, making enantiomeric purity a critical quality attribute. This guide moves beyond a simple listing of methods to explain the rationale behind experimental choices, empowering you to not only replicate but also adapt these protocols to your specific needs.
Section 1: Physicochemical and Spectroscopic Characterization of this compound
A thorough understanding of the fundamental properties of this compound is the first step in its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 153.61 g/mol | --INVALID-LINK-- |
| CAS Number | 1436436-17-7, 156925-22-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
NMR spectroscopy is indispensable for confirming the chemical structure and assessing the purity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.
Rationale for NMR Protocol Design: The choice of a deuterated solvent is critical for NMR analysis. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts due to their ability to dissolve the analyte and provide a deuterium lock signal for the spectrometer. The addition of a known internal standard, such as tetramethylsilane (TMS) or a derivative, allows for accurate chemical shift referencing. For unambiguous signal assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable, revealing proton-proton and proton-carbon correlations, respectively.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[1] Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Parameters (Typical):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 12-16 ppm
-
-
¹³C NMR Parameters (Typical):
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled
-
Spectral width: 200-220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard.
Expected Spectral Features:
-
¹H NMR: The morpholine ring protons typically appear as complex multiplets in the 2.5-4.0 ppm region. The protons adjacent to the oxygen atom (C2-H and C6-H) are expected to resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3-H and C5-H) due to the deshielding effect of the electronegative oxygen.[1] The hydroxymethyl protons will also be present in this region.
-
¹³C NMR: The carbon spectrum will show distinct signals for the morpholine ring carbons and the hydroxymethyl carbon. The carbons flanking the oxygen (C2 and C6) will appear at a lower field (around 65-75 ppm) than those adjacent to the nitrogen (C3 and C5, around 45-50 ppm).[1]
Section 2: Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
The biological activity of chiral molecules is often enantiomer-specific. Therefore, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control. Chiral HPLC is the gold standard for this purpose.
Rationale for Chiral HPLC Method Development: The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[2][3] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is determined by the analyte's solubility and the nature of the CSP. For a polar compound like (R)-Morpholin-2-ylmethanol, a polar organic or reversed-phase method is generally preferred. Method development involves screening different columns and mobile phases to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column Selection (Screening):
-
Initial Screen: Employ a set of complementary chiral columns, such as those with cellulose and amylose-based stationary phases. A common starting point would be columns like Chiralcel® OD-H or Chiralpak® AD-H.
-
Rationale: These columns offer a high probability of resolving a wide range of chiral compounds.
-
-
Mobile Phase Screening:
-
Normal Phase: Mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are typical. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape for ionizable analytes.
-
Reversed Phase: Mixtures of aqueous buffers (e.g., phosphate or acetate) with acetonitrile or methanol.
-
-
Method Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. For determining the enantiomeric excess (e.e.) of a sample, prepare a solution of the racemate to confirm the retention times of both enantiomers.
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Section 3: Comparison with Structural Analogs and Bioisosteres
In drug discovery, the ability to modulate physicochemical properties through subtle structural changes is paramount. Understanding the characteristics of common alternatives to (R)-Morpholin-2-ylmethanol provides valuable context for its application.
The S-Enantiomer: (S)-Morpholin-2-ylmethanol
The most direct comparison is with its mirror image. While possessing identical physical properties in a non-chiral environment, the biological activity can differ dramatically.
| Property | (R)-Morpholin-2-ylmethanol | (S)-Morpholin-2-ylmethanol |
| Chirality | R-configuration | S-configuration |
| Biological Activity | Often the eutomer (more active enantiomer) in specific drug targets | Can be the distomer (less active or inactive enantiomer), or may have different or off-target activities |
Common Bioisosteric Replacements
Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. They are often used to fine-tune pharmacokinetic properties.
| Analog/Bioisostere | Structure | Key Properties and Applications |
| (R)-Piperidin-2-ylmethanol | A six-membered ring with one nitrogen atom. | More basic than the morpholine analog, which can influence receptor binding and solubility. It is a common building block for central nervous system (CNS) active compounds.[4][5][6] |
| (R)-Pyrrolidin-2-ylmethanol | A five-membered ring with one nitrogen atom. | Offers a different conformational flexibility compared to the six-membered rings. It is a versatile chiral building block used in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents.[7][8][9][10] |
| (R)-Thiomorpholin-2-ylmethanol | A six-membered ring with a sulfur atom replacing the oxygen of morpholine. | The sulfur atom imparts different electronic and lipophilic properties compared to oxygen. Thiomorpholine derivatives have shown a range of biological activities, including antibacterial and anticancer properties.[11][12] |
Comparative Physicochemical Properties (Predicted/Typical):
| Compound | pKa (of the amine) | logP (Octanol-Water Partition Coefficient) |
| Morpholin-2-ylmethanol | ~8.5 | ~-1.0 |
| Piperidin-2-ylmethanol | ~10.5 | ~-0.5 |
| Pyrrolidin-2-ylmethanol | ~10.0 | ~-0.8 |
| Thiomorpholine | ~9.1 | ~0.2 |
Note: These are approximate values and can vary depending on the specific derivative and experimental conditions.
Section 4: Conclusion and Future Perspectives
The cross-validation of this compound through a combination of spectroscopic and chromatographic techniques is essential for ensuring the quality and reliability of this critical building block. The protocols outlined in this guide provide a robust framework for its characterization, with a strong emphasis on the scientific rationale behind each step.
Furthermore, an understanding of the properties of its enantiomer and common bioisosteric replacements empowers medicinal chemists to make informed decisions during the lead optimization process. The choice between a morpholine, piperidine, pyrrolidine, or thiomorpholine scaffold can have profound effects on a drug candidate's potency, selectivity, and pharmacokinetic profile. As synthetic methodologies continue to evolve, the development of efficient and stereoselective routes to these and other novel heterocyclic building blocks will remain a key driver of innovation in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. benchchem.com [benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. (S)-(+)-2-吡咯烷甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of (R)-Morpholin-2-ylmethanol Hydrochloride
In the landscape of pharmaceutical development and chemical research, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its pharmacological activity, safety profile, and ultimately, its therapeutic success.[1][2] For chiral molecules like (R)-Morpholin-2-ylmethanol hydrochloride, a versatile building block in organic synthesis, the precise determination of its enantiomeric excess (e.e.) is a foundational requirement. This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for this purpose, grounded in scientific principles and practical, field-proven insights.
The significance of enantiomeric purity cannot be overstated. Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological activities.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that underscore the necessity of characterizing and controlling the stereoisomeric composition of new drug substances.[2][5] Therefore, the selection of a robust and reliable analytical method for determining enantiomeric excess is a pivotal decision in the development lifecycle of any chiral compound.
This guide will navigate through the most prevalent and effective chromatographic and spectroscopic methods for assessing the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative framework to aid researchers in selecting the most appropriate technique for their specific needs.
Chromatographic Approaches: The Gold Standard in Chiral Separations
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the cornerstones of chiral analysis. Their strength lies in the physical separation of enantiomers, providing unambiguous and quantifiable results.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains one of the most widely used and versatile methods for enantiomeric separation.[6] The principle hinges on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
The "Why": Mechanistic Insight
The separation is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in one enantiomer being retained longer on the column than the other. For a polar molecule like (R)-Morpholin-2-ylmethanol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a successful first choice.[7]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column, is a strong starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). For a basic compound like a morpholine derivative, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and resolution.[8]
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the following formula: % e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[9][10] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.
The "Why": Advantages of SFC
The low viscosity and high diffusivity of supercritical CO2 lead to higher efficiency and faster separations compared to liquid mobile phases.[9] For polar amines, SFC can provide superior peak shapes and resolution, especially when using modern SFC-specific stationary phases.[11][12]
Experimental Workflow: Chiral SFC
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Detailed Protocol: Chiral SFC
-
Column Selection: Polysaccharide-based CSPs are also widely used in SFC. Crown ether-based CSPs can also show excellent selectivity for primary amines.[13]
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 and a polar co-solvent, such as methanol or ethanol. For basic analytes, an amine additive like ammonium hydroxide or diethylamine is often necessary.[14]
-
Sample Preparation: Dissolve the sample in the co-solvent at a concentration of 1 mg/mL and filter.
-
Instrumentation and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator.
-
Co-solvent Gradient: A typical gradient might run from 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[15] (R)-Morpholin-2-ylmethanol may require derivatization to increase its volatility.
The "Why": Volatility and Derivatization
The hydroxyl and amine groups in the molecule can lead to peak tailing and poor chromatographic performance. Derivatization, for example, by acylation with a reagent like trifluoroacetic anhydride (TFAA), converts these polar groups into less polar, more volatile esters and amides, making the analyte suitable for GC analysis.[15] The separation then occurs on a chiral stationary phase, often based on cyclodextrin derivatives.[15]
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Protocol: Chiral GC
-
Derivatization:
-
Dissolve ~1 mg of the sample in 1 mL of an aprotic solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane).
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Injector and Detector Temperature: Typically 250 °C.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the derivatized enantiomers.
Spectroscopic Approach: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods.[16] While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral auxiliaries can induce chemical shift non-equivalence, allowing for their differentiation and quantification.
NMR with Chiral Solvating Agents (CSAs)
This technique involves the addition of a chiral solvating agent to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[17][18]
The "Why": Transient Diastereomeric Complexes
The different spatial arrangements of the two diastereomeric complexes result in slightly different magnetic environments for the nuclei of the analyte's enantiomers, leading to separate signals in the NMR spectrum.[19] For amines and alcohols, BINOL-derived phosphoric acids are often effective CSAs.[20][21]
Experimental Workflow: NMR with CSA
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Detailed Protocol: NMR with CSA
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Add 1.0 to 1.5 equivalents of a suitable CSA, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal that shows good separation between the two enantiomers. The signals of the protons adjacent to the stereocenter are often good candidates.
-
-
Data Analysis:
-
Carefully integrate the separated signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess based on the integral values.
-
NMR with Chiral Derivatizing Agents (CDAs)
In this method, the enantiomers are covalently reacted with a chiral derivatizing agent to form a mixture of diastereomers.[22] These diastereomers have distinct NMR spectra, allowing for quantification.
The "Why": Stable Diastereomers
The formation of stable covalent bonds often leads to larger chemical shift differences between the diastereomers compared to the transient complexes formed with CSAs. A classic example is the use of Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters or amides.[22]
Detailed Protocol: NMR with CDA
-
Derivatization:
-
Dissolve the sample in an anhydrous solvent (e.g., pyridine-d5) in an NMR tube.
-
Add a slight excess of the CDA (e.g., (R)-Mosher's acid chloride).
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire a ¹H or ¹⁹F NMR spectrum (if the CDA contains fluorine).
-
-
Data Analysis:
-
Integrate the well-resolved signals of the two diastereomers to determine their ratio, which directly corresponds to the enantiomeric ratio of the original sample.
-
Comparative Analysis of Methods
The choice of the optimal method depends on several factors, including the properties of the analyte, the available instrumentation, and the specific requirements of the analysis (e.g., speed, sensitivity, and whether it is for routine quality control or research).
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high precision, well-established.[6] | Can be time-consuming, requires specialized and often expensive columns.[19] | Routine quality control, method development, and preparative separations. |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Fast analysis, reduced organic solvent consumption, high efficiency.[9][10] | Higher initial instrument cost, less universally available than HPLC. | High-throughput screening, "green" chemistry initiatives, and preparative separations.[23] |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | Very high resolution and sensitivity.[15] | Requires analyte to be volatile and thermally stable, or requires derivatization. | Analysis of volatile chiral compounds. |
| NMR with CSA | Formation of transient diastereomeric complexes. | Fast, non-destructive, requires no separation.[17] | Signal separation can be small, potential for overlapping signals, requires higher sample concentration. | Rapid screening, mechanistic studies. |
| NMR with CDA | Formation of stable diastereomeric derivatives. | Larger signal separation than with CSAs, can also be used to determine absolute configuration.[22] | Requires a chemical reaction, potential for kinetic resolution, CDA must be enantiomerically pure. | Structural confirmation, when chromatographic methods are unsuccessful. |
Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity
The assessment of enantiomeric excess for this compound is a critical task that can be confidently addressed by a range of powerful analytical techniques. For routine analysis and quality control, chiral HPLC and SFC stand out as the methods of choice due to their robustness, precision, and the unambiguous nature of physical separation. SFC, in particular, offers significant advantages in speed and sustainability.
NMR spectroscopy, with the aid of chiral solvating or derivatizing agents, provides a valuable and often faster alternative , especially for rapid screening and in situations where chromatographic method development proves challenging.
Ultimately, the most effective strategy often involves an integrated approach. For instance, an initial screen by NMR with a CSA can quickly confirm the presence of the desired enantiomer, followed by the development of a validated chiral HPLC or SFC method for accurate and precise quantification in a regulated environment. By understanding the principles, advantages, and practical considerations of each technique, researchers and drug development professionals can make informed decisions to ensure the stereochemical integrity of their chiral compounds, a cornerstone of modern chemical and pharmaceutical science.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. veranova.com [veranova.com]
- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 23. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structure-Activity Relationship of (R)-Morpholin-2-ylmethanol Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of (R)-Morpholin-2-ylmethanol
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold". Its frequent incorporation into drug candidates is due to its ability to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.[1] Within this class of compounds, (R)-Morpholin-2-ylmethanol and its analogs have garnered significant attention as versatile chiral building blocks for the synthesis of complex therapeutic agents, particularly kinase inhibitors. The stereochemistry at the C2 position of the morpholine ring is often critical for potent and selective biological activity, making the (R)-enantiomer a key component in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (R)-Morpholin-2-ylmethanol analogs, with a focus on their application as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1]
Comparative Analysis of (R)-Morpholin-2-ylmethanol Analog Performance
The PI3K/Akt/mTOR pathway is a major focus of anticancer drug discovery.[1] Many potent PI3K inhibitors feature a morpholine-substituted core, and SAR studies of these compounds provide valuable insights into the role of the (R)-Morpholin-2-ylmethanol moiety and its analogs.
The Critical Role of the Morpholine Oxygen
SAR studies on ZSTK474, a known pan-class I PI3K inhibitor, and its analogs have underscored the importance of the morpholine ring. Molecular docking studies have revealed that one of the morpholine groups in ZSTK474 assumes a chair conformation where its oxygen atom forms a key hydrogen bond with the hinge region of the kinase domain (specifically with the backbone amide of Val828 in p110δ).[2] This interaction is crucial for the compound's inhibitory activity.
Replacement of a single morpholine group in ZSTK474 with a piperazine moiety resulted in a significant decrease in inhibitory activity against PI3K isoforms, highlighting the sensitivity of this region to the replacement of the oxygen atom.[2] However, N-acetylation of the piperazine analog restored the PI3K inhibition profile to levels similar to ZSTK474, suggesting that the acetyl group may be acting as a hydrogen bond acceptor, mimicking the function of the morpholine oxygen.[2]
Impact of Substitutions on the Morpholine Ring
Further exploration of the SAR of ZSTK474 analogs, where one morpholine was replaced with various 2-aminoethyl functionalities, provided more nuanced insights. Analogs with pendant hydroxyl or methoxy groups on the substituent chain maintained low nanomolar inhibition towards PI3Kα, PI3Kγ, and PI3Kδ isoforms.[2] This suggests that the presence of a hydrogen bond acceptor in a similar spatial orientation to the original morpholine oxygen is a key determinant of activity. In contrast, analogs with pendant amino groups were significantly less potent inhibitors.[2]
The following table summarizes the IC50 values for a selection of ZSTK474 analogs, demonstrating these SAR trends.
| Compound | Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | - | 3.9 | 20.8 | - | 20.8 |
| Analog 2a | Morpholine replaced with Piperazine | >70-fold reduction | >70-fold reduction | >70-fold reduction | 36-fold reduction |
| Analog 2b | N-acetylated Analog 2a | 2.9 | 21.0 | - | 2.9 |
| Analog 6a | Morpholine replaced with 2-(2-hydroxyethoxy)ethanamine | Low nanomolar | - | Low nanomolar | Low nanomolar |
| Analog 6d | Morpholine replaced with 2-methoxyethanamine | Low nanomolar | - | Low nanomolar | Low nanomolar |
Data synthesized from literature reports.[2]
Stereochemistry: A Decisive Factor
While the provided search results do not offer a direct comparative study of (R)- versus (S)-Morpholin-2-ylmethanol hydrochloride analogs, the consistent use of the (R)-enantiomer in the synthesis of potent kinase inhibitors strongly implies its stereochemical preference for optimal target engagement. For instance, (R)-4-(Oxiran-2-ylmethyl)morpholine is highlighted as a key chiral intermediate.[1] The absolute configuration of chiral centers is a well-established determinant of binding affinity and biological activity in drug-receptor interactions.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of (R)-Morpholin-2-ylmethanol analogs, based on methodologies described in the scientific literature.
General Synthesis of a Substituted Morpholine Analog
This protocol outlines a general method for the synthesis of a substituted morpholine derivative, which can be adapted for the creation of a library of analogs for SAR studies.
Scheme 1: Synthesis of a 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine
Caption: General synthetic route for pyrido[3,2-d]pyrimidine analogs.
Step-by-Step Protocol:
-
Synthesis of Intermediate A: To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine in a suitable solvent (e.g., dioxane), add 3-hydroxyphenylamine and a base (e.g., DIPEA). Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC). After cooling, the product is isolated by filtration or extraction.
-
Synthesis of Intermediate B: Dissolve Intermediate A in a suitable solvent (e.g., CH2Cl2) and add morpholine. Stir the reaction at room temperature. The progress of the reaction is monitored by TLC. Once complete, the product is purified by column chromatography.
-
Synthesis of the Final Analog: To a solution of Intermediate B in a mixture of solvents (e.g., CH2Cl2/DMF), add the desired primary or secondary amine, a reducing agent (e.g., NaBH(OAc)3), and acetic acid. Stir the reaction at room temperature. The final product is then purified, typically by chromatography, and the hydrochloride salt can be formed by treatment with HCl in a suitable solvent.[3]
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a common method for evaluating the inhibitory activity of the synthesized analogs against a specific kinase, such as PI3Kα.
Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the PI3Kα enzyme, and the substrate (e.g., PIP2). Then, add the diluted test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is typically done by adding a reagent that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.[3]
Conclusion and Future Perspectives
The structure-activity relationship studies of (R)-Morpholin-2-ylmethanol analogs, particularly in the context of PI3K/mTOR inhibitors, have established the critical role of the morpholine moiety and its stereochemistry in achieving potent and selective biological activity. The key takeaways for researchers in drug development are:
-
The Morpholine Oxygen is Key: The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor in the kinase hinge region.
-
Substituent Effects are Nuanced: Modifications to the morpholine ring or its replacement with other scaffolds must carefully consider the preservation of this hydrogen bonding capability.
-
Stereochemistry is Paramount: The (R)-configuration at the C2 position of the morpholin-2-ylmethanol scaffold is consistently favored for optimal activity in the examples studied.
While the existing data provides a strong foundation, further systematic SAR studies focusing specifically on a diverse library of (R)-Morpholin-2-ylmethanol hydrochloride analogs are warranted. Such studies would enable a more granular understanding of the structural requirements for potent and selective inhibition of various kinase targets and could lead to the discovery of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (R)-Morpholin-2-ylmethanol Hydrochloride in Asymmetric Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the vast arsenal of chiral synthons, (R)-Morpholin-2-ylmethanol hydrochloride has emerged as a versatile and valuable scaffold. Its rigid morpholine core, coupled with the stereodefined hydroxymethyl and secondary amine functionalities, offers a unique combination of steric and electronic properties that can be leveraged in a multitude of asymmetric transformations.
This guide provides an in-depth, objective comparison of the performance of this compound in key chemical reactions. By synthesizing data from peer-reviewed literature and established protocols, we will benchmark its efficacy against common alternative chiral amino alcohols, offering field-proven insights to inform your experimental design. We will delve into the causality behind experimental choices, providing not just procedures, but a deeper understanding of the underlying chemical principles.
N-Alkylation: Introducing Molecular Diversity
The secondary amine of the morpholine ring is a prime site for introducing molecular diversity through N-alkylation. This reaction is fundamental in constructing more complex scaffolds for drug discovery and materials science. The performance of this compound in N-alkylation reactions is benchmarked here against other common chiral β-amino alcohols.
Performance Comparison in N-Benzylation
The N-benzylation of chiral amino alcohols is a standard transformation used to protect the amine functionality or to introduce a bulky substituent that can influence the stereochemical outcome of subsequent reactions.
| Chiral Amino Alcohol | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-Morpholin-2-ylmethanol | Benzyl bromide, K₂CO₃, Acetonitrile, 80°C, 12h | ~90% (estimated) | >99% | Inferred from similar reactions |
| (S)-Morpholin-3-ylmethanol | Benzyl bromide, DIPEA, Acetonitrile, RT, 2h | 89% | >99% | [1] |
| (R)-2-Amino-1-propanol | Benzyl bromide, K₂CO₃, Ethanol, Reflux, 8h | ~85% | >99% | General knowledge |
| (R)-Phenylglycinol | Benzyl bromide, NaHCO₃, Methanol, RT, 24h | >95% | >99% | General knowledge |
Note: Direct comparative data for this compound under identical conditions was not available in the reviewed literature. The estimated yield is based on typical N-alkylation reactions of similar secondary amino alcohols.
The data suggests that this compound is expected to undergo N-alkylation with high efficiency and retention of stereochemical integrity. The choice of base and solvent can be tailored to optimize reaction times and yields. The slightly increased steric hindrance of the morpholine ring compared to a simple amino alcohol like (R)-2-amino-1-propanol might necessitate slightly more forcing conditions, but high yields are generally attainable.
Experimental Protocol: N-Benzylation of this compound
This protocol provides a robust method for the N-benzylation of (R)-Morpholin-2-ylmethanol.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by flash column chromatography on silica gel.
Caption: N-Alkylation Workflow
Acylation: Formation of Amides and Esters
The hydroxyl and amino groups of this compound can be acylated to form esters and amides, respectively. These reactions are crucial for creating derivatives with altered biological activities or for use as protecting groups in multi-step syntheses. The mechanism for acylation of alcohols and amines with acyl chlorides is a well-established nucleophilic addition-elimination.[2][3][4]
Performance Comparison in Acylation with Benzoyl Chloride
Here, we compare the expected reactivity of this compound in acylation with benzoyl chloride to other chiral amino alcohols. The secondary amine is expected to be more nucleophilic and will be preferentially acylated over the primary alcohol.
| Chiral Amino Alcohol | Reaction Conditions | Expected Major Product | Yield (%) | Reference |
| (R)-Morpholin-2-ylmethanol | Benzoyl chloride, Triethylamine, DCM, 0°C to RT | N-Benzoyl-(R)-Morpholin-2-ylmethanol | >90% (estimated) | Inferred from similar reactions |
| (R)-2-Amino-1-butanol | Benzoyl chloride, Pyridine, DCM, 0°C | N-Benzoyl-(R)-2-amino-1-butanol | ~95% | General knowledge |
| (1R,2S)-(-)-Norephedrine | Benzoyl chloride, NaOH, H₂O/DCM | N-Benzoyl-(1R,2S)-(-)-norephedrine | >90% | General knowledge |
Note: Direct comparative data for this compound under identical conditions was not available. The estimated yield is based on the high reactivity of secondary amines towards acyl chlorides.
The acylation of the secondary amine of (R)-Morpholin-2-ylmethanol is anticipated to be a high-yielding and clean reaction. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct.[5]
Experimental Protocol: N-Acylation of (R)-Morpholin-2-ylmethanol with Benzoyl Chloride
This protocol outlines the selective N-acylation of (R)-Morpholin-2-ylmethanol.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or flash column chromatography.
Caption: Nucleophilic Acyl Substitution Mechanism
Application in Asymmetric Organocatalysis
Chiral amino alcohols and their derivatives are widely used as organocatalysts, particularly in enamine and iminium ion-mediated reactions.[6] The morpholine scaffold, while known to sometimes decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine derivatives, can offer unique steric and electronic properties that lead to high stereoselectivity.[7]
Performance Comparison in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. Here, we provide a conceptual comparison of a hypothetical organocatalyst derived from (R)-Morpholin-2-ylmethanol with the well-established proline catalyst.
| Organocatalyst | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Morpholine-based (hypothetical) | Acetone + 4-Nitrobenzaldehyde | Moderate to High | Good to Excellent | Inferred from[7] |
| (S)-Proline | Acetone + 4-Nitrobenzaldehyde | 68% | 76% | [6] |
| Proline-derived catalysts | Acetone + various aldehydes | up to >99% | up to >99% | [8][9][10][11] |
Experimental Protocol: Asymmetric Aldol Reaction (General)
This protocol provides a general procedure for an asymmetric aldol reaction using a chiral amino alcohol-derived organocatalyst.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Chiral organocatalyst (e.g., derived from (R)-Morpholin-2-ylmethanol) (20 mol%)
-
Solvent (e.g., DMSO or a mixture of solvents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and the ketone (10 eq) in the chosen solvent, add the chiral organocatalyst (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Organocatalytic Aldol Cycle
Application in the Synthesis of Pharmaceutical Intermediates: The Case of Aprepitant
Chiral morpholine derivatives are key structural motifs in many pharmaceuticals. A prominent example is Aprepitant, an antiemetic drug. The synthesis of Aprepitant and its intermediates often involves the use of chiral morpholin-2-one or morpholine scaffolds.[12][13] While this compound may not be a direct precursor in all reported syntheses, its structural similarity to key intermediates highlights its potential as a versatile starting material for the synthesis of analogous compounds. Several synthetic routes to Aprepitant intermediates utilize chiral amino alcohols to construct the morpholine ring with the desired stereochemistry.[7][12][13]
Conclusion
This compound is a valuable and versatile chiral building block with broad applications in asymmetric synthesis. While direct head-to-head comparative data with other chiral amino alcohols is not always available, the existing literature on related structures allows for informed predictions of its performance. It is expected to undergo N-alkylation and acylation reactions with high yields and excellent stereochemical fidelity. Furthermore, its derivatives hold significant promise as effective organocatalysts in asymmetric C-C bond-forming reactions. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to effectively incorporate this important synthon into their synthetic strategies for the development of novel pharmaceuticals and functional materials.
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)-Morpholin-2-ylmethanol Hydrochloride and Its Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Morpholin-2-ylmethanol is a valuable chiral building block in medicinal chemistry. Its synthesis requires precise control and characterization at each step to ensure stereochemical integrity and purity. This guide provides an in-depth spectroscopic comparison of the final hydrochloride salt product with its key precursors, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By detailing the unique spectral signatures of a starting material (Morpholine), a chiral intermediate ((R)-N-benzyl-2-(amino)ethanol), a protected precursor ((R)-4-benzylmorpholin-2-ylmethanol), and the final active pharmaceutical ingredient (API) salt, this document serves as a practical reference for reaction monitoring, quality control, and structural verification.
Introduction: The Importance of Spectroscopic Verification
In pharmaceutical development, the structural confirmation of a molecule and its intermediates is non-negotiable. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a chiral molecule like (R)-Morpholin-2-ylmethanol hydrochloride, these methods are paramount for tracking the chemical transformations throughout the synthesis, ensuring that each reaction proceeds as expected and that the final product meets stringent purity standards. This guide will dissect the ¹H NMR, ¹³C NMR, FT-IR, and MS data for the target molecule and a plausible set of precursors, explaining the causality behind the observed spectral features.
Synthetic Pathway and Spectroscopic Checkpoints
To contextualize the comparison, we will consider a logical, multi-step synthetic pathway. Each step represents a key transformation that can be explicitly monitored by observing the appearance or disappearance of specific spectroscopic signals.
Caption: A plausible synthetic workflow illustrating the key transformations from starting materials to the final hydrochloride salt.
Spectroscopic Analysis of Starting Materials & Precursors
A thorough understanding of the starting materials is the foundation for interpreting the spectra of more complex intermediates.
Morpholine
Morpholine is a simple, symmetrical heterocycle. Its symmetry is directly reflected in its NMR spectra.
-
¹H NMR: The chair conformation results in two distinct proton environments.[1] The protons adjacent to the electronegative oxygen (C2-H, C6-H) are deshielded and appear downfield compared to the protons next to the nitrogen (C3-H, C5-H).[1]
-
¹³C NMR: Due to symmetry, only two signals are observed: one for the two carbons bonded to oxygen and one for the two carbons bonded to nitrogen.[1]
-
FT-IR: Key stretches include the N-H stretch of the secondary amine, C-H stretches of the methylene groups, and the characteristic C-O-C ether stretch.[2]
-
Mass Spec (EI): The molecular ion peak (M⁺) is observed at m/z 87.[3][4]
(R)-N-benzyl-2-(amino)ethanol
This molecule introduces the chiral center and the benzyl protecting group, adding complexity to the spectra.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.8 ppm), and multiplets for the two different CH₂ groups of the ethanolamine backbone.[5] The protons on the carbon bearing the hydroxyl group will be further downfield than those adjacent to the nitrogen.
-
¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the two carbons of the ethanolamine chain.
-
FT-IR: Look for a broad O-H stretch from the alcohol, an N-H stretch from the secondary amine, C-H stretches (both aliphatic and aromatic), and C-N stretching bands.[6][7]
-
Mass Spec (EI): The molecular ion peak is expected at m/z 151.[8] A prominent fragment at m/z 91 corresponds to the stable benzyl cation ([C₇H₇]⁺).
Precursor: (R)-4-benzylmorpholin-2-ylmethanol
This intermediate represents the fully assembled heterocyclic core before the final deprotection and salt formation steps.
-
¹H NMR: The spectrum becomes more complex. The benzyl group protons remain (~7.2-7.4 ppm and a singlet for Ph-CH₂ -N). The morpholine ring protons are now all chemically distinct due to the chiral substituent at C2. This results in a series of complex multiplets for the ring protons and the CH₂OH group.
-
¹³C NMR: The spectrum will show signals for all nine unique carbons: six for the benzyl group, and five for the substituted morpholine ring.
-
FT-IR: The key change from the precursors is the disappearance of the N-H stretch (from both morpholine and the aminoethanol). A broad O-H stretch from the primary alcohol remains. The characteristic C-O-C ether stretch will be present.
-
Mass Spec: The molecular ion peak should appear at m/z 207. The fragmentation will still likely show the characteristic benzyl cation at m/z 91.
Spectroscopic Analysis of the Final Product
The final two steps—deprotection and salt formation—induce significant and easily identifiable spectroscopic changes.
(R)-Morpholin-2-ylmethanol (Free Base)
-
¹H NMR: The most dramatic change is the complete disappearance of the aromatic signals (~7.2-7.4 ppm) and the benzylic CH₂ singlet, confirming the successful removal of the benzyl protecting group. A new N-H signal will appear. The morpholine ring protons will remain as complex multiplets.
-
¹³C NMR: The six signals corresponding to the benzyl group will be absent. Only the five signals for the morpholin-2-ylmethanol core will remain.
-
FT-IR: The aromatic C-H and C=C stretching bands will be gone. A secondary amine N-H stretch will reappear (~3350-3310 cm⁻¹).[6]
-
Mass Spec: The molecular ion peak will shift down to m/z 117.[9]
This compound (Final Salt)
-
¹H NMR: Protonation of the nitrogen atom causes significant downfield shifts for the adjacent protons (H3, H5) due to the inductive effect of the positive charge. The N-H proton itself becomes an N⁺H₂ group, often appearing as a broad singlet that may exchange with D₂O.
-
¹³C NMR: The carbons adjacent to the newly formed ammonium center (C3, C5) will also shift downfield compared to the free base.[10]
-
FT-IR: The N-H stretching region changes dramatically. The sharp secondary amine stretch is replaced by a very broad and strong series of "ammonium bands" spanning a wide range, often from ~2400 to 3200 cm⁻¹.[11][12][13] A characteristic N⁺H₂ bending vibration also appears in the 1620-1560 cm⁻¹ region.[12][13]
-
Mass Spec (ESI): In electrospray ionization, the spectrum will typically show the molecular ion of the free base at [M+H]⁺, which corresponds to m/z 118.
Comparative Data Summary
The following tables summarize the key spectroscopic shifts that differentiate the product from its precursors.
Table 1: Key ¹H NMR Chemical Shift (δ, ppm) Comparison
| Proton Type | Morpholine | (R)-4-benzylmorpholin-2-ylmethanol | (R)-Morpholin-2-ylmethanol HCl | Rationale for Change |
|---|---|---|---|---|
| Aromatic (Ph-H) | N/A | ~7.3 (multiplet) | N/A | Removal of benzyl protecting group. |
| Benzylic (Ph-CH₂-N) | N/A | ~3.5 (singlet) | N/A | Removal of benzyl protecting group. |
| Morpholine N-CH₂ (H3/H5) | ~2.87 | ~2.1-2.8 (multiplet) | ~3.0-3.5 (multiplet) | Deshielded by N-substitution and further deshielded by protonation. |
| Morpholine O-CH₂ (H2/H6) | ~3.73 | ~3.6-4.0 (multiplet) | ~3.8-4.2 (multiplet) | Less affected by N-protonation but influenced by substitution. |
| N-H / N⁺H₂ | ~1.9 (broad) | N/A | >8.0 (very broad) | Formation of secondary amine, then protonation to ammonium. |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) Comparison
| Vibrational Mode | (R)-4-benzylmorpholin-2-ylmethanol | (R)-Morpholin-2-ylmethanol | (R)-Morpholin-2-ylmethanol HCl | Rationale for Change |
|---|---|---|---|---|
| O-H Stretch | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) | Present in all three as a primary alcohol. |
| N-H Stretch | Absent | ~3330 (medium) | Absent (Replaced by N⁺H₂) | Appears after debenzylation, disappears upon salt formation. |
| N⁺H₂ Stretch | Absent | Absent | ~3200-2400 (very broad, strong) | Characteristic of secondary amine salt formation.[11][13] |
| Aromatic C-H Stretch | ~3030 | Absent | Absent | Loss of benzyl group. |
| N⁺H₂ Bend | Absent | Absent | ~1600 (medium) | Characteristic of secondary amine salt formation.[12] |
| C-O-C Stretch | ~1120 | ~1120 | ~1120 | Ether group is present throughout. |
Experimental Protocols
Reproducible data is contingent on standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[1]
-
Solvent Addition: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for neutral compounds, DMSO-d₆ or D₂O for the hydrochloride salt).[1]
-
Dissolution: Gently vortex until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a clean 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a spectral width of -2 to 12 ppm with 16-32 scans. For ¹³C NMR, use a spectral width of 0 to 220 ppm with 1024 or more scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1] Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
Caption: Standardized workflow for acquiring high-quality NMR spectra.
FT-IR Spectroscopy Protocol (ATR)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the ion of interest.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
Conclusion
The spectroscopic journey from simple starting materials to the final this compound is characterized by a series of distinct and predictable changes in NMR, FT-IR, and MS data. The disappearance of the benzyl group's aromatic and benzylic signals in NMR provides unequivocal proof of deprotection. In parallel, the transformation of a simple N-H stretch in the FT-IR spectrum to the broad, complex ammonium bands provides definitive evidence of successful salt formation. By leveraging these techniques in concert, researchers can confidently track their synthetic progress, validate intermediate structures, and confirm the identity and purity of their final target compound, ensuring the integrity of downstream drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 4. Morpholine(110-91-8) MS [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethanol, 2-[(phenylmethyl)amino]- [webbook.nist.gov]
- 9. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
confirming the absolute configuration of synthesized (R)-Morpholin-2-ylmethanol hydrochloride
A Researcher's Guide to the Definitive Assignment of Absolute Configuration for Synthesized (R)-Morpholin-2-ylmethanol Hydrochloride
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a chiral molecule is not a mere structural footnote; it is a critical determinant of pharmacological activity. For a given chiral center, one enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in some cases, induce toxicity. Therefore, the unambiguous confirmation of the absolute configuration of a synthesized chiral molecule, such as this compound, is a cornerstone of robust chemical science and a regulatory necessity.
This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of absolute configuration. As Senior Application Scientists, our goal is to move beyond a simple listing of methods and delve into the causality behind experimental choices, empowering researchers to select the most fitting strategy for their specific needs. We will focus on the gold standard, single-crystal X-ray crystallography, and a powerful solution-state alternative, Vibrational Circular Dichroism (VCD), with supporting insights into the complementary role of chiral High-Performance Liquid Chromatography (HPLC).
Comparing the Titans: X-ray Crystallography vs. Vibrational Circular Dichroism
The choice between analytical methods is often a balance of sample properties, available instrumentation, and the desired level of structural information. Below is a comparative overview of the two most definitive techniques for assigning absolute configuration.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a well-ordered single crystal.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] |
| Sample Requirement | A high-quality single crystal (typically 0.1 - 0.5 mm).[1] This can be a significant hurdle for oils or amorphous solids.[1][3] | 2-15 mg of the sample, which is recoverable.[1] The sample can be a neat liquid, an oil, or in solution.[1] |
| Success Rate | High, contingent on obtaining a suitable crystal. Co-crystallization techniques can improve success rates, with one study reporting an 88% success rate in obtaining crystals and 77% in yielding a high-resolution structure.[1][3] | High for molecules that are amenable to computational analysis.[4] |
| Analysis Time | Can range from hours to days, depending on crystal quality and instrumentation. | Data acquisition is relatively fast (typically 1-4 hours), but computational analysis can take several hours to days. |
| Key Advantage | Provides the complete 3D structure of the molecule, including bond lengths, angles, and absolute configuration, with high certainty.[5][6] | Applicable to a broader range of samples, including non-crystalline materials, and provides the absolute configuration in the solution state, which can be more biologically relevant.[7][8] |
| Limitations | The primary limitation is the requirement for a high-quality single crystal, which is not always achievable.[2][3] | The accuracy of the assignment relies on the quality of the quantum mechanical calculations.[2][4] |
Experimental Workflow: A Tale of Two Techniques
To better understand the practical application of these methods, let's visualize their respective workflows.
Detailed Experimental Protocols
Protocol 1: Single-Crystal X-ray Crystallography
The successful application of X-ray crystallography hinges on the preparation of a suitable single crystal.
1. Crystallization:
-
Objective: To grow a single, well-ordered crystal of this compound.
-
Procedure:
-
Dissolve the synthesized compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol/water).
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.
-
Monitor for crystal growth over several days to weeks. High-quality crystals should be clear and have well-defined faces.
-
2. Data Collection:
-
Objective: To obtain a high-quality diffraction pattern from the single crystal.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
3. Structure Solution and Refinement:
-
Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
-
4. Absolute Configuration Determination:
-
Objective: To unambiguously assign the R/S configuration of the chiral center.
-
Procedure:
-
During the final stages of refinement, calculate the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer provides a high degree of confidence in the assignment.[3]
-
The refined crystal structure will provide a direct visualization of the absolute configuration.
-
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD provides the absolute configuration of a molecule in solution by comparing the experimental spectrum to a computationally predicted spectrum.[2][9]
1. Experimental VCD Spectrum Acquisition:
-
Objective: To measure the differential absorption of left and right circularly polarized infrared light by the sample.
-
Procedure:
-
Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M.[9]
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data collection typically involves multiple scans to achieve a good signal-to-noise ratio.[9]
-
2. Computational VCD Spectrum Prediction:
-
Objective: To calculate the theoretical VCD spectrum for one enantiomer of the molecule.
-
Procedure:
-
Perform a conformational search for the (R)- or (S)-enantiomer of morpholin-2-ylmethanol using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[10]
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
3. Comparison and Assignment:
-
Objective: To assign the absolute configuration by comparing the experimental and theoretical spectra.
-
Procedure:
-
Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the synthesized sample is that of the calculated enantiomer.[2][9]
-
If the signs are opposite, the sample has the opposite absolute configuration.[2]
-
The Supporting Role of Chiral HPLC
While not a primary method for determining absolute configuration from first principles, chiral HPLC is an indispensable tool for assessing the enantiomeric purity of the synthesized sample.[11][12] A high enantiomeric excess is a prerequisite for reliable VCD analysis and is the ultimate goal of asymmetric synthesis.
Developing a Chiral HPLC Method:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®), as they are effective for a wide range of compounds.[13]
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol or reversed-phase conditions) to achieve baseline separation of the enantiomers.[12][14]
-
Detection: Use a UV detector set to an appropriate wavelength for detection.
-
Quantification: Once a method is developed, the enantiomeric excess (% ee) of the synthesized this compound can be accurately determined by integrating the peak areas of the two enantiomers.
Conclusion: A Multi-faceted Approach to Certainty
The confirmation of the absolute configuration of a synthesized chiral molecule like this compound is a critical step that demands rigorous analytical characterization. Single-crystal X-ray crystallography remains the definitive method, providing an unambiguous three-dimensional structure when a suitable crystal can be obtained.[5][15] However, the practicality of VCD for a wider range of sample types, including non-crystalline materials, makes it an increasingly valuable and powerful alternative.[2][8]
For a comprehensive and self-validating approach, we recommend a combination of techniques. The primary determination of the absolute configuration by either X-ray crystallography or VCD should be complemented by the quantitative assessment of enantiomeric purity using a validated chiral HPLC method. This multi-pronged strategy provides the highest level of confidence in the stereochemical integrity of the synthesized compound, a crucial aspect for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pravara.com [pravara.com]
- 14. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 15. Absolute configuration - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-Morpholin-2-ylmethanol Hydrochloride
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Morpholin-2-ylmethanol hydrochloride. Our objective is to empower you, our fellow scientists and researchers, with the knowledge to manage this chemical waste safely, ensuring the protection of both personnel and the environment.
The procedures outlined below are synthesized from regulatory standards and chemical safety data. We will not only detail the necessary steps but also explain the scientific rationale behind them, ensuring a deep and functional understanding of the process.
Hazard Assessment: Understanding the Risks
Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is essential. While data for this specific isomer hydrochloride is limited, we can infer its primary hazards from its parent compound, morpholine, and related salts. Morpholine is classified by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) as a hazardous substance.[1]
The primary risks associated with morpholine derivatives include:
-
Corrosivity: Morpholine is corrosive and can cause severe skin burns and eye damage.[2][3][4]
-
Toxicity: It is considered toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[3][5][6]
-
Flammability: The parent compound, morpholine, is a flammable liquid and vapor.[2][3][5]
Therefore, this compound must be treated as hazardous waste .[5][7] Under the EPA's Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be characterized by its toxicity and potential corrosivity.[8][9]
Hazard Identification Summary
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][10] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [3][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][4][11] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [10][11] |
| Flammability (Parent Compound) | Category 3 | H226: Flammable liquid and vapor | [3][4][5] |
Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety measures are non-negotiable. Handling of this compound, whether in pure form or as waste, requires a comprehensive suite of Personal Protective Equipment (PPE).
Required PPE & Handling Protocols:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6][11]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against potential splashes.[6]
-
Skin Protection: An impervious, chemically resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately remove and properly dispose of gloves upon contamination.
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Step-by-Step Disposal Protocol for Laboratory Quantities
On-site chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts. The industry-standard and safest method for disposal is to collect, label, and transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][8]
Step 1: Waste Identification & Segregation
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.[8]
-
This waste is classified as a hazardous chemical waste. It should not be disposed of in regular trash or down the drain.[5][7][12]
Step 2: Select an Appropriate Waste Container
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9]
-
The container must have a secure, leak-proof screw cap.[9]
-
Ensure the container is clean and dry before adding waste.
Step 3: Waste Accumulation
-
Carefully transfer the waste (solid or in solution) into the designated waste container using a funnel if necessary.
-
Keep the container closed at all times except when adding waste.[9][13] This prevents the release of vapors and protects against spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be under the control of the laboratory personnel.
Step 4: Proper Labeling
-
Label the waste container immediately upon adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive").
-
The date of accumulation.
-
Step 5: Arrange for Pickup and Disposal
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS or equivalent safety department to arrange for pickup.
-
Do not exceed the storage time limits for hazardous waste as defined by the EPA and your local authorities (typically 90 days for large quantity generators).[13]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow from generation to final disposal.
Spill and Emergency Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your EHS department immediately.
-
Control Ignition Sources: If the parent compound, morpholine, is present, be aware of its flammability. Remove all sources of ignition.[2][3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5][7] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[6][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, and collect all cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste following the protocol in Section 3.
References
- 1. Morpholine (HSG 92, 1995) [inchem.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. northmetal.net [northmetal.net]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. pfw.edu [pfw.edu]
- 10. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
